1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRERGJDVUTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394142 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-13-8 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible and robust chemical synthesis route for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in various research and development fields, including lipidomics, drug delivery, and material science. The synthesis of such asymmetrically substituted glycerides requires a strategic approach to ensure the regioselective placement of different fatty acid chains. This guide outlines a three-step process employing a protecting group strategy to achieve the desired molecular architecture.
Synthetic Strategy Overview
The synthesis of this compound necessitates the controlled, stepwise esterification of a glycerol (B35011) backbone. A direct, one-pot reaction of glycerol with a mixture of myristic and palmitic acids would result in a statistical mixture of various triglycerides, making the isolation of the target compound exceedingly difficult. Therefore, a protecting group strategy is employed to selectively block two of the three hydroxyl groups of glycerol, allowing for the sequential introduction of the fatty acyl chains.
The proposed synthetic pathway involves:
-
Protection of Glycerol: The selective protection of the sn-1 and sn-3 hydroxyl groups of rac-glycerol using a benzylidene acetal (B89532) protecting group.
-
Acylation of the Protected Glycerol: Acylation of the free sn-2 hydroxyl group of the protected glycerol with myristoyl chloride, followed by a second acylation at the sn-1 position after regioselective opening or an alternative strategy. A more straightforward approach, detailed below, involves the acylation of the primary hydroxyls first.
-
Deprotection and Final Acylation: Removal of the protecting group to liberate the sn-1 and sn-3 hydroxyls, followed by the final acylation of the remaining free hydroxyl group with palmitoyl (B13399708) chloride.
This guide provides detailed experimental protocols for each of these key steps, along with a summary of expected quantitative data and visualizations of the experimental workflow.
Experimental Protocols
Step 1: Synthesis of 1,3-O-Benzylidene-rac-glycerol
Objective: To protect the sn-1 and sn-3 hydroxyl groups of glycerol, leaving the sn-2 hydroxyl group free for subsequent acylation.
Methodology:
-
A mixture of rac-glycerol (1 equivalent) and benzaldehyde (B42025) (1.1 equivalents) is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 equivalents), is added to the solution.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (glycerol) is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure 1,3-O-Benzylidene-rac-glycerol.
| Parameter | Value |
| Reactants | rac-Glycerol, Benzaldehyde |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization |
| Expected Yield | 70-80% |
| Expected Purity | >98% |
Step 2: Synthesis of 2-Myristoyl-1,3-O-benzylidene-rac-glycerol
Objective: To acylate the free sn-2 hydroxyl group of 1,3-O-Benzylidene-rac-glycerol with myristic acid.
Methodology:
-
1,3-O-Benzylidene-rac-glycerol (1 equivalent) is dissolved in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
A base, such as pyridine (B92270) or triethylamine (B128534) (1.5 equivalents), is added to the solution to act as an acid scavenger.
-
The solution is cooled in an ice bath (0 °C).
-
Myristoyl chloride (1.2 equivalents), dissolved in the same dry solvent, is added dropwise to the cooled solution with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
| Parameter | Value |
| Reactants | 1,3-O-Benzylidene-rac-glycerol, Myristoyl chloride |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 85-95% |
| Expected Purity | >98% |
Step 3: Synthesis of 1,2-Dimyristoyl-rac-glycerol (B52915) via Deprotection
Objective: To remove the benzylidene protecting group to yield 1,2-dimyristoyl-rac-glycerol.
Methodology:
-
2-Myristoyl-1,3-O-benzylidene-rac-glycerol (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A palladium on activated carbon catalyst (Pd/C, 10 mol%) is added to the solution.
-
The reaction mixture is subjected to catalytic hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure.
-
The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
The catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to give the crude 1,2-dimyristoyl-rac-glycerol. This intermediate is often used in the next step without further purification.
| Parameter | Value |
| Reactant | 2-Myristoyl-1,3-O-benzylidene-rac-glycerol |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Reagent | Hydrogen gas |
| Solvent | Ethanol or Ethyl acetate |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Purification Method | Filtration (catalyst removal) |
| Expected Yield | Quantitative |
| Expected Purity | High (used directly in the next step) |
Step 4: Synthesis of this compound
Objective: To acylate the free sn-3 hydroxyl group of 1,2-dimyristoyl-rac-glycerol with palmitic acid.
Methodology:
-
The crude 1,2-dimyristoyl-rac-glycerol (1 equivalent) from the previous step is dissolved in a dry, aprotic solvent like DCM or THF under an inert atmosphere.
-
A base, such as pyridine or triethylamine (1.5 equivalents), is added.
-
The solution is cooled to 0 °C.
-
Palmitoyl chloride (1.2 equivalents) in the same dry solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC.
-
Work-up is performed as described in Step 2: washing with dilute acid, saturated sodium bicarbonate, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The final product, this compound, is purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) to achieve high purity.
| Parameter | Value |
| Reactants | 1,2-Dimyristoyl-rac-glycerol, Palmitoyl chloride |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification Method | Flash Column Chromatography and Recrystallization |
| Expected Overall Yield | 40-60% (from glycerol) |
| Expected Purity | >99% |
Quantitative Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Expected Yield | Expected Purity |
| 1 | 1,3-O-Benzylidene-rac-glycerol | rac-Glycerol, Benzaldehyde | p-Toluenesulfonic acid | 70-80% | >98% |
| 2 | 2-Myristoyl-1,3-O-benzylidene-rac-glycerol | 1,3-O-Benzylidene-rac-glycerol, Myristoyl chloride | Pyridine | 85-95% | >98% |
| 3 | 1,2-Dimyristoyl-rac-glycerol | 2-Myristoyl-1,3-O-benzylidene-rac-glycerol | H₂, Pd/C | Quantitative | High |
| 4 | This compound | 1,2-Dimyristoyl-rac-glycerol, Palmitoyl chloride | Pyridine | 60-75% | >99% |
Visualizations
Experimental Workflow
An In-depth Technical Guide to the Physical Properties of TG(14:0/14:0/16:0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of the mixed-acid triglyceride TG(14:0/14:0/16:0), also known as 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. While specific experimental data for this particular triglyceride is limited in publicly available literature, this document compiles the existing information and supplements it with data from structurally similar compounds and general principles of triglyceride physical chemistry. Detailed experimental protocols for the characterization of such lipids are also provided, alongside a visualization of its de novo biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with mixed-acid triglycerides in fields such as drug delivery, material science, and lipidomics.
Chemical Identity and Physical Properties
TG(14:0/14:0/16:0) is a saturated mixed-acid triglyceride with two myristic acid (14:0) chains and one palmitic acid (16:0) chain esterified to a glycerol (B35011) backbone.[1][2] It has been identified as a component of butterfat.[2]
General Properties
| Property | Value | Source(s) |
| Synonyms | 1,2-Dimyristin-3-Palmitin, this compound | [1][2] |
| Molecular Formula | C47H90O6 | [2][3] |
| Molecular Weight | 751.2 g/mol | [2][3] |
| Physical State | Crystalline Solid | [2] |
| Appearance | White to yellowish-gray solid | [2] |
| Melting Point | Not available. | [1][4] |
| Density | Not available. |
Solubility
TG(14:0/14:0/16:0) is expected to be insoluble in water and soluble in nonpolar organic solvents.
| Solvent | Solubility | Source(s) |
| Chloroform | 30 mg/mL | [2] |
| Water | Predicted: 1.3e-05 g/L | [1] |
Polymorphism and Thermal Behavior
Triglycerides are known to exhibit polymorphism, meaning they can crystallize in different forms (polymorphs), typically denoted as α, β', and β, in order of increasing stability and melting point.[4][5] The specific polymorphic behavior of TG(14:0/14:0/16:0) is not documented in the available literature. However, the general principles of mixed-acid triglyceride polymorphism can be applied. The presence of different fatty acid chains on the glycerol backbone can lead to complex melting and crystallization behavior, often with multiple melting peaks and transitions between polymorphic forms.[5]
Differential Scanning Calorimetry (DSC) is the primary technique used to study the thermal behavior and polymorphism of triglycerides.
De Novo Biosynthesis Pathway
The following diagram illustrates the de novo biosynthesis pathway for TG(14:0/14:0/16:0). This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.
Caption: De Novo Biosynthesis Pathway of TG(14:0/14:0/16:0).
Experimental Protocols
While specific experimental data for TG(14:0/14:0/16:0) is scarce, the following are standard protocols used for the physical characterization of triglycerides.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.[6][7]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered TG(14:0/14:0/16:0) is packed into a glass capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[6]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6][7]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[6]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermal transitions of materials, including the melting and crystallization of triglycerides and their polymorphic transformations.[8]
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of TG(14:0/14:0/16:0) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a triglyceride would be:
-
Heat from room temperature to a temperature above its expected melting point (e.g., 80 °C) at a controlled rate (e.g., 5 °C/min) to erase any prior thermal history.
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool at a controlled rate (e.g., 5 °C/min) to a temperature below its expected crystallization point (e.g., -20 °C).
-
Hold at the low temperature to allow for complete crystallization.
-
Reheat at a controlled rate (e.g., 5 °C/min) to observe the melting behavior of the crystallized sample.
-
-
Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) appear as peaks on the DSC thermogram. The onset temperature, peak temperature, and enthalpy of these transitions provide information about the melting point, crystallization temperature, and polymorphic forms.[9]
High-Performance Liquid Chromatography (HPLC) for Triglyceride Analysis
Reversed-phase HPLC (RP-HPLC) is a standard method for the separation and quantification of intact triglyceride molecules.[1][10][11]
Procedure:
-
Sample Preparation: A known concentration of TG(14:0/14:0/16:0) is dissolved in a suitable organic solvent, such as a mixture of acetonitrile (B52724) and another modifier like acetone (B3395972) or dichloromethane.[10]
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A gradient elution is often employed, typically starting with a higher polarity solvent mixture (e.g., acetonitrile/water) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol (B130326) or acetone) to elute the triglycerides.[10][11]
-
Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is suitable for detecting non-UV-absorbing triglycerides.[1][10]
-
-
Analysis: The sample is injected into the HPLC system. The retention time of the peak corresponding to TG(14:0/14:0/16:0) is used for identification by comparison with a standard. The peak area is used for quantification.
Experimental Workflow for Physical Characterization
The following diagram outlines a logical workflow for the comprehensive physical characterization of a mixed-acid triglyceride like TG(14:0/14:0/16:0).
Caption: A logical workflow for the physical characterization of TG(14:0/14:0/16:0).
Conclusion
This technical guide has synthesized the available information on the physical properties of TG(14:0/14:0/16:0). While specific experimental values for some key parameters like melting point and density are not readily found in the literature, this guide provides a framework for understanding its expected behavior based on the properties of similar triglycerides and general physicochemical principles. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to undertake a comprehensive characterization of this and other mixed-acid triglycerides. Further experimental investigation is warranted to fully elucidate the physical properties of TG(14:0/14:0/16:0) and its various polymorphic forms, which will be of significant value to its application in scientific and industrial research.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphic phase transitions in bulk triglyceride mixtures – LCPE [lcpe.uni-sofia.bg]
- 6. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 7. Showing Compound TG(16:0/14:0/16:0)[iso3] (FDB027562) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and tristearin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]
- 10. aocs.org [aocs.org]
- 11. agilent.com [agilent.com]
A Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: IUPAC Nomenclature, Structure, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a triglyceride of significant interest in lipid research and pharmaceutical development. This document details its formal nomenclature, chemical structure, and key physicochemical properties, and includes representative experimental protocols for its synthesis and analysis.
IUPAC Name and Chemical Identity
The formal nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-di(tetradecanoyloxy)propyl hexadecanoate [1].
This compound is also referred to by several synonyms and formal names, including:
-
Hexadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
-
1,2-Dimyristin-3-Palmitin[2]
-
TG(14:0/14:0/16:0)[2]
Its Chemical Abstracts Service (CAS) registry number is 60138-13-8 [1][2].
Chemical Structure
This compound is a triacylglycerol consisting of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position. Myristic acid is a saturated fatty acid with 14 carbon atoms, while palmitic acid is a saturated fatty acid with 16 carbon atoms. The designation "rac-" (racemic) indicates that the compound is a mixture of the two enantiomers at the C2 position of the glycerol backbone.
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₇H₉₀O₆ | [1][2] |
| Molecular Weight | 751.2 g/mol | [1] |
| Physical State | Crystalline solid | [2] |
| Solubility | Chloroform (B151607): 30 mg/mL | [2] |
| Purity | ≥95% (commercially available) | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
This section outlines representative methodologies for the synthesis and analysis of structured triglycerides like this compound, based on established enzymatic and analytical techniques.
Enzymatic Synthesis
The synthesis of structured triglycerides such as this compound can be achieved through a two-step enzymatic process, which offers high specificity and milder reaction conditions compared to chemical synthesis.
Step 1: Ethanolysis to Produce 2-Monoglycerides
This initial step involves the lipase-catalyzed alcoholysis of a triglyceride to produce a 2-monoacylglycerol.
-
Materials:
-
Trimyristin (B1681580) (starting triglyceride)
-
Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)
-
Organic solvent (e.g., n-heptane)
-
-
Procedure:
-
Dissolve trimyristin in the organic solvent.
-
Add dry ethanol to the reaction mixture.
-
Introduce the immobilized lipase to initiate the ethanolysis reaction.
-
Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the enzyme from the reaction mixture.
-
Purify the resulting 2-myristoylglycerol by crystallization at low temperatures.
-
Step 2: Esterification with Palmitic Acid
The purified 2-monoacylglycerol is then esterified with palmitic acid to form the final structured triglyceride.
-
Materials:
-
Purified 2-myristoylglycerol
-
Palmitic acid
-
Immobilized lipase (e.g., from Candida antarctica)
-
Vacuum system
-
-
Procedure:
-
Combine 2-myristoylglycerol and palmitic acid in a reaction vessel.
-
Add the immobilized lipase.
-
Conduct the reaction under vacuum to remove the water produced during esterification, driving the reaction to completion.
-
Maintain a controlled temperature (e.g., 60°C) with stirring.
-
Monitor the formation of the triglyceride by TLC or High-Performance Liquid Chromatography (HPLC).
-
After the reaction, remove the enzyme by filtration.
-
Purify the this compound using column chromatography.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for the separation and quantification of triglycerides.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and isopropanol (B130326) is commonly employed for effective separation.
-
Sample Preparation: Dissolve the sample in a suitable solvent like chloroform or a mixture of the mobile phase components.
-
Analysis: Inject the sample into the HPLC system. The retention time of the peak corresponding to this compound can be compared to a known standard for identification and quantification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the triglyceride, confirming its identity.
-
Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Preparation: The purified triglyceride is dissolved in an appropriate solvent and mixed with a suitable matrix for MALDI or infused directly for ESI.
-
Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+Na]⁺ or [M+NH₄]⁺) corresponding to the mass of this compound. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information about the fatty acid composition and their positions on the glycerol backbone. For example, in-silico generated MS2 data for the [M+Na]⁺ adduct shows a precursor m/z of 773.66351[3].
Applications in Research and Drug Development
This compound serves as a crucial intermediate in lipid biosynthesis. Its defined structure makes it valuable in various research applications, including:
-
Lipid Metabolism Studies: Investigating the pathways and enzymes involved in triglyceride synthesis and breakdown.
-
Drug Delivery Systems: Its properties are relevant to the formulation of lipid-based drug carriers, such as liposomes and solid lipid nanoparticles, for targeted drug delivery.
-
Dermatological and Pulmonary Research: This class of lipids plays a role in various physiological and pathological processes in the skin and lungs.
Signaling Pathways and Experimental Workflows
The synthesis and analysis of this compound involve a structured workflow.
Caption: Workflow for the synthesis and analysis of the target triglyceride.
References
Unveiling the Natural Abundance of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, quantitative analysis, and experimental protocols for the triacylglycerol 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development.
Introduction
This compound is a specific triacylglycerol (TAG) composed of two myristic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Understanding the natural distribution and concentration of this molecule is crucial for various research applications, including its potential as a biomarker, its role in metabolic pathways, and its use as a starting material for the synthesis of structured lipids with pharmaceutical or nutraceutical value.
Natural Sources and Quantitative Data
A key study by Kalo, Kemppinen, and Ollilainen (2009) provides a detailed analysis of the triacylglycerol profile of butterfat, where this compound was identified and quantified. The quantitative data from this and other relevant studies are summarized in the table below.
| Natural Source | Concentration (mol%) | Analytical Method | Reference |
| Butterfat | 0.49 | NPLC-ESI-MS/MS | Kalo, P., Kemppinen, A., & Ollilainen, V. (2009) |
| Bovine Milk Fat | Detected | UPC-QTOF-MS | Zhou, Q., et al. (2014) |
Table 1: Quantitative Abundance of this compound in Natural Sources.
Experimental Protocols
The isolation and quantification of this compound from natural sources involve a multi-step process encompassing lipid extraction, fractionation, and sophisticated analytical techniques. The following is a detailed methodology based on the procedures described in the cited literature, primarily the work of Kalo, Kemppinen, and Ollilainen (2009).
Lipid Extraction
Objective: To extract the total lipid content from the natural source (e.g., butterfat).
Methodology: A modified Folch extraction method is commonly employed.
-
Homogenization: A known quantity of the sample (e.g., 1 gram of butterfat) is homogenized with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged to facilitate the separation of the chloroform layer (containing lipids) from the aqueous methanol layer.
-
Lipid Recovery: The lower chloroform phase is carefully collected. The extraction process may be repeated on the upper phase to ensure complete lipid recovery.
-
Solvent Evaporation: The collected chloroform extracts are combined and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Triacylglycerol Fractionation (Optional but Recommended)
Objective: To isolate the triacylglycerol fraction from the total lipid extract.
Methodology: Solid-phase extraction (SPE) is a common method for this purpose.
-
SPE Cartridge Activation: A silica-based SPE cartridge is activated with a non-polar solvent such as hexane (B92381).
-
Sample Loading: The dried lipid extract is redissolved in a small volume of a non-polar solvent and loaded onto the activated SPE cartridge.
-
Elution:
-
Neutral lipids, including triacylglycerols, are eluted with a non-polar solvent like hexane or a mixture of hexane and diethyl ether.
-
More polar lipids, such as phospholipids (B1166683) and free fatty acids, are retained on the column and can be eluted subsequently with more polar solvents if desired.
-
-
Solvent Evaporation: The solvent from the collected triacylglycerol fraction is evaporated under nitrogen.
Quantification by NPLC-ESI-MS/MS
Objective: To separate, identify, and quantify the individual triacylglycerol species, including this compound.
Methodology: Normal-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (NPLC-ESI-MS/MS).
-
Chromatographic Separation (NPLC):
-
Column: A silica-based column is typically used for normal-phase separation of triacylglycerols based on the polarity of their fatty acid constituents.
-
Mobile Phase: A gradient of non-polar and moderately polar solvents is employed. For instance, a gradient of hexane/isopropanol or dichloromethane/isopropanol can be used to separate TAGs based on their fatty acid chain length and degree of unsaturation.
-
Injection: The dried TAG fraction is reconstituted in the initial mobile phase and injected into the HPLC system.
-
-
Detection and Quantification (ESI-MS/MS):
-
Ionization: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer, where the triacylglycerol molecules are ionized, typically forming [M+NH₄]⁺ or [M+Na]⁺ adducts.
-
MS1 Scan: A full scan in the first quadrupole (Q1) is performed to detect the molecular ions of the eluting triacylglycerols.
-
Tandem MS (MS/MS): For structural confirmation, specific precursor ions (e.g., the m/z corresponding to [this compound + NH₄]⁺) are selected in Q1, fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). The fragmentation pattern provides information about the fatty acid composition and their positions on the glycerol backbone.
-
Quantification: The abundance of each triacylglycerol is determined by integrating the peak area of its corresponding molecular ion in the MS1 chromatogram. Molar correction factors may be applied to account for differences in ionization efficiency among different TAG species.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation and quantification of this compound.
Conclusion
This technical guide has detailed the natural occurrence, quantitative data, and a comprehensive experimental protocol for the analysis of this compound. The primary identified natural source is milk fat. The analytical workflow, centered around NPLC-ESI-MS/MS, provides a robust method for the accurate quantification and structural elucidation of this and other triacylglycerol species. This information is vital for researchers and professionals engaged in lipid-related research and development.
References
An In-depth Technical Guide on the Solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, in various organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in drug development, formulation, and lipid-based delivery systems where understanding the solubility of excipients is critical.
Introduction to this compound
This compound is a triacylglycerol containing two myristic acid moieties at the sn-1 and sn-2 positions and one palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a mixed-acid triglyceride, its physical and chemical properties, including solubility, are of significant interest in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as lipid nanoparticles and emulsions. The solubility of this triglyceride in organic solvents is a crucial parameter for process development, formulation design, and ensuring the stability and bioavailability of the final product.
Quantitative Solubility Data
The solubility of this compound is highest in nonpolar organic solvents and decreases with increasing solvent polarity. Quantitative data is available for chloroform (B151607), and qualitative assessments have been made for other common organic solvents.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound |
| Chloroform | CHCl₃ | 4.81 | 30 mg/mL[1] |
| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Likely Soluble |
| Acetone | C₃H₆O | 20.7 | Sparingly Soluble |
| Ethanol | C₂H₅OH | 24.55 | Slightly Soluble |
| Methanol | CH₃OH | 32.7 | Poorly Soluble |
Note: "Soluble," "Slightly Soluble," and "Poorly Soluble" are qualitative descriptors based on the general behavior of triglycerides in these solvents. The quantitative value for chloroform is sourced from a product data sheet.[1] The general principle is that triglycerides, being nonpolar molecules, dissolve best in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following section details a standard gravimetric method for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (crystalline solid)
-
Organic solvent of interest (e.g., chloroform, analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Pipettes
-
Glass petri dishes or weighing boats (pre-weighed)
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial and vortex thoroughly for 2-3 minutes to ensure good mixing.
-
Place the vial in a thermostatically controlled environment (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium. Intermittent shaking is recommended.
-
After the equilibration period, observe the vial to ensure that there is undissolved solid at the bottom, confirming that the solution is saturated.
-
-
Sample Collection:
-
Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant from the vial, being cautious not to disturb the undissolved solid.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed glass petri dish.
-
Place the petri dish in a vacuum oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated.
-
Alternatively, the dish can be placed in a desiccator under vacuum until a constant weight is achieved.
-
Once the solvent is fully evaporated, weigh the petri dish containing the dried lipid residue.
-
-
Calculation:
-
The solubility is calculated using the following formula: Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant collected
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of the triacylglycerol (TAG) 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, often abbreviated as TG(14:0/14:0/16:0). This molecule is a mixed saturated triacylglycerol found in natural sources such as butterfat and is relevant in the study of metabolic conditions like hyperlipidemia.[1] Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex biological matrices.
Core Concepts in Triacylglycerol Mass Spectrometry
The analysis of triacylglycerols by mass spectrometry typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), followed by tandem mass spectrometry (MS/MS) for structural elucidation. In positive ion mode, TAGs readily form adducts with cations like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). Collision-induced dissociation (CID) of these precursor ions primarily results in the neutral loss of one or more fatty acid chains, yielding diagnostic diacylglycerol (DAG)-like and monoacylglycerol (MAG)-like fragment ions. The relative abundance of these fragment ions can provide information about the fatty acid composition and their positions on the glycerol (B35011) backbone.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is characterized by the sequential loss of its constituent fatty acids: two myristic acid (14:0) moieties and one palmitic acid (16:0) moiety. The primary fragmentation events observed in tandem mass spectrometry are the neutral losses of these fatty acids from the precursor ion.
Data Presentation: Predicted Quantitative Fragmentation Data
The following tables summarize the predicted quantitative fragmentation data for the [M+NH₄]⁺ and [M+Na]⁺ adducts of this compound. This data is based on in-silico predictions and serves as a reference for experimental analysis.
Table 1: Predicted MS/MS Fragmentation of [M+NH₄]⁺ Adduct of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Predicted Relative Intensity (%) |
| 768.71 | 523.47 | [M+NH₄ - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid) | 100 |
| 768.71 | 495.44 | [M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) | 100 |
| 768.71 | 751.71 | [M+H]⁺ (Loss of NH₃) | 5 |
Source: In-silico data from PubChem.
Table 2: Predicted MS/MS Fragmentation of [M+Na]⁺ Adduct of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Predicted Relative Intensity (%) |
| 773.66 | 545.45 | [M+Na - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid) | 20 |
| 773.66 | 517.42 | [M+Na - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) | 20 |
Source: In-silico data from PubChem.
Mandatory Visualization
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for the [M+NH₄]⁺ adduct of this compound.
Triacylglycerol Biosynthesis Pathway
This compound, as a triacylglycerol, is synthesized through the general pathway of TAG biosynthesis. This pathway is fundamental to energy storage in most eukaryotes.
Experimental Protocols
The following protocols are representative of methods used for the analysis of triacylglycerols in complex biological samples, such as butterfat, and can be adapted for the specific analysis of this compound.
Lipid Extraction from Biological Samples
A common method for extracting lipids from biological matrices is the Folch extraction or a modification thereof.
-
Homogenization : Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation : Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifugation : Centrifuge the mixture to facilitate phase separation.
-
Collection : Carefully collect the lower organic phase containing the lipids.
-
Drying : Dry the collected lipid extract under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis, such as chloroform/methanol (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol outlines a typical setup for the separation and analysis of triacylglycerols using HPLC coupled to a high-resolution mass spectrometer.
-
Chromatographic System : A high-performance liquid chromatography system.
-
Column : A C18 reversed-phase column is commonly used for separating TAGs based on their carbon number and degree of unsaturation.
-
Mobile Phase : A gradient elution is typically employed.
-
Solvent A : Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Solvent B : Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient : A typical gradient might start at 30% B, increase to 100% B over 20-30 minutes, hold for 10-15 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.2-0.5 mL/min.
-
Injection Volume : 1-10 µL.
-
Mass Spectrometer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters :
-
Capillary Voltage : 3.0-4.0 kV.
-
Cone Voltage : 20-40 V.
-
Source Temperature : 100-150 °C.
-
Desolvation Temperature : 300-400 °C.
-
Cone Gas Flow : 20-50 L/hr.
-
Desolvation Gas Flow : 600-800 L/hr.
-
-
MS Acquisition :
-
Full Scan (MS1) : Acquire data in a mass range that includes the expected precursor ions (e.g., m/z 300-1200).
-
Tandem MS (MS/MS) : Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. For DDA, select the most intense precursor ions from the full scan for fragmentation.
-
Collision Energy : Use a collision energy ramp (e.g., 20-50 eV) to ensure efficient fragmentation of the precursor ions.
-
Conclusion
The mass spectrometric analysis of this compound is characterized by a predictable fragmentation pattern dominated by the neutral loss of its constituent fatty acids. By employing high-resolution mass spectrometry coupled with liquid chromatography, researchers can effectively identify and quantify this and other triacylglycerols in complex biological samples. The provided protocols and fragmentation data serve as a valuable resource for scientists and professionals in the fields of lipidomics, metabolic research, and drug development. Accurate characterization of such lipid species is paramount for advancing our understanding of their roles in health and disease.
References
An In-Depth Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, analysis, and biological relevance of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.
Chemical Identity and Suppliers
CAS Number: 60138-13-8
Synonyms: 1,2-Dimyristin-3-Palmitin, TG(14:0/14:0/16:0)
This mixed-acid triglyceride is characterized by the presence of two myristic acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C47H90O6 | PubChem |
| Molecular Weight | 751.2 g/mol | PubChem |
| Appearance | Crystalline solid | Cayman Chemical[1] |
| Solubility | Chloroform: 30 mg/mL | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1] |
Table 2: Major Commercial Suppliers
| Supplier | Product Name |
| Cayman Chemical | This compound |
| Sigma-Aldrich | This compound |
| BOC Sciences | This compound |
| MedChemExpress | This compound |
Biological Context and Signaling Pathways
This compound is a naturally occurring triglyceride found in sources such as butterfat[1]. As a triglyceride, its primary role is in energy storage. However, its specific composition suggests a role as an intermediate in the complex pathways of lipid metabolism. The synthesis of such mixed-acid triglycerides is a highly regulated process, primarily occurring via the Kennedy pathway.
Triglyceride Biosynthesis Pathway (Kennedy Pathway)
The de novo synthesis of triglycerides occurs in the endoplasmic reticulum and involves a series of enzymatic steps, starting from glycerol-3-phosphate. The formation of a mixed-acid triglyceride like this compound is dependent on the substrate availability of the respective fatty acyl-CoAs (myristoyl-CoA and palmitoyl-CoA) and the substrate specificity of the acyltransferase enzymes.
The specificity of the diacylglycerol acyltransferase (DGAT) enzyme is crucial in determining the final fatty acid at the sn-3 position. Studies have shown that DGAT enzymes in the mammary gland exhibit broad specificity for various acyl-CoAs, allowing for the synthesis of a diverse range of triglycerides.
Experimental Protocols
The analysis of this compound, particularly in complex matrices like butterfat, is typically performed using chromatographic techniques coupled with mass spectrometry. The following protocol is based on the methodology described by Kalo, P., et al. in Lipids (2009).
Analysis of Triglycerides in Butterfat by HPLC-ESI-MS/MS
Objective: To identify and quantify the molecular species of triacylglycerols (TAGs) in butterfat.
1. Sample Preparation:
- Anhydrous butterfat is prepared by drying under vacuum.
- A known amount of the butterfat sample is dissolved in a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).
2. Chromatographic Separation:
- HPLC System: A normal-phase HPLC system is employed.
- Column: A silica-based column is typically used for the separation of TAGs based on their polarity.
- Mobile Phase: A gradient elution is performed using a mixture of non-polar and polar solvents (e.g., a gradient of dichloromethane (B109758) in hexane).
- Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).
3. Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated or ammoniated adducts of the TAG molecules.
- Mass Analyzer: A tandem mass spectrometer (e.g., a quadrupole time-of-flight or ion trap) is used for the detection and fragmentation of the TAGs.
- Data Acquisition: Full scan MS and product ion scan (MS/MS) data are acquired. The MS/MS fragmentation of the [M+NH4]+ adducts of TAGs allows for the identification of the fatty acid composition.
4. Data Analysis:
The identification of individual TAG species is based on their retention time and the fragmentation pattern in the MS/MS spectra.
Quantification can be performed using an internal standard and by calculating the molar correction factors for different TAG species.
Quantitative Data
The study by Kalo et al. (2009) provides a comprehensive analysis of the triglyceride composition of butterfat. While the exact percentage of this compound is not individually reported, the datafor the classes of triglycerides are available.
Table 3: General Triglyceride Composition in Butterfat
Triglyceride Class
Proportion (mol%)
Saturated
40.0
Monoene
38.4
Diene
16.2
Triene
4.5
Tetraene
0.6
Pentaene
0.1
Hexaene
0.03
Data from Kalo, P., et al. Lipids 44.2 (2009): 169-195.
Conclusion
This compound is a specific mixed-acid triglyceride that serves as a component of natural fats and an intermediate in lipid metabolism. Its synthesis is governed by the substrate availability and the specificity of acyltransferase enzymes within the Kennedy pathway. The analysis of this and other triglycerides in complex biological samples can be achieved through advanced chromatographic and mass spectrometric techniques. Further research into the specific roles of individual triglyceride species in metabolic signaling and disease is an expanding area of investigation.
References
An In-depth Technical Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the thermal behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP), a mixed-acid triacylglycerol (TAG). An understanding of the thermal properties of such lipids is critical for applications in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), where physical stability, drug loading, and release profiles are paramount.
While specific experimental data for this compound is sparse in publicly available literature, this guide extrapolates its expected behavior based on the well-documented principles of triacylglycerol polymorphism and thermal analysis of structurally analogous compounds.
Fundamentals of Triacylglycerol Polymorphism
Triacylglycerols are known to exhibit complex thermal behavior due to polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal forms, each with a different molecular packing arrangement.[1] These polymorphs, typically designated α, β', and β, possess different physical properties, including melting points, stability, and density.[1]
-
α (Alpha) Form: This is the least stable polymorph, characterized by a hexagonal subcell packing of the hydrocarbon chains.[1] It has the lowest melting point and is typically formed upon rapid cooling from the melt.[2]
-
β' (Beta Prime) Form: This form exhibits intermediate stability and has an orthorhombic subcell structure.[1] It is often the desired form in food products like margarine for its smooth texture.
-
β (Beta) Form: This is the most stable polymorph, with a dense triclinic subcell packing.[1] It has the highest melting point. Transitions from less stable forms (α, β') to the β form are irreversible.[3]
The transitions between these forms are monotropic, meaning they proceed from a less stable to a more stable state, often mediated by temperature changes.[4] Understanding these transitions is crucial as they can significantly impact the stability and performance of lipid-based formulations.
Expected Thermal Transitions and Quantitative Data
Direct quantitative thermal data for this compound is not readily found in the reviewed literature. However, we can infer its likely behavior by examining similar mixed-acid TAGs containing myristic (C14), palmitic (C16), and stearic (C18) acids. The thermal properties are highly dependent on chain length, degree of saturation, and the stereochemical arrangement of the fatty acids on the glycerol (B35011) backbone.
The table below presents thermal data for related mixed-acid TAGs to provide a comparative framework. The behavior of MMP is expected to fall within a similar range.
| Triacylglycerol (Acronym) | Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference Compound |
| 1,2-Dipalmitoyl-3-stearoyl-sn-glycerol (PPS) | β | ~63.5 | Not specified | Analogue[5][6] |
| 1,3-Dipalmitoyl-2-stearoyl-sn-glycerol (PSP) | β | ~68.5 | Not specified | Analogue[5][6] |
| Tristearin (SSS) | β | 69.7 | Not specified | Reference[7] |
| Tripalmitin (B1682551) (PPP) | β | ~66.0 | Not specified | Reference[8] |
| Trimyristin (MMM) | β | ~57.0 | Not specified | Reference[7] |
Note: Melting points of TAGs can vary significantly based on purity, heating rate, and thermal history.
The presence of two myristoyl chains and one palmitoyl (B13399708) chain in this compound suggests its melting point will be influenced by the shorter C14 chains, likely placing it below that of tripalmitin (~66°C).
Experimental Protocols for Thermal Analysis
The characterization of the thermal behavior of lipids like MMP primarily relies on Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature or time.[9] It is the primary technique for determining transition temperatures (melting, crystallization) and their associated enthalpies.
Detailed Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into an aluminum DSC pan. Hermetically seal the pan to prevent mass loss. An empty, sealed pan is used as a reference.[10]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.
-
Thermal Program (Melt-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature approximately 20 °C above its final melting point. This scan reveals the thermal properties of the initial crystal form and erases the sample's prior thermal history.[10]
-
Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 5 °C/min) to a temperature well below its crystallization point (e.g., -20 °C). This reveals the crystallization behavior.
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first scan. This scan provides information on the polymorphic forms developed during the controlled cooling step.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidative degradation.[11]
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization). Determine the onset temperature, peak temperature (Tₘ or T꜀), and the integrated peak area (enthalpy, ΔH).
XRD is used to identify the specific polymorphic form of the lipid by probing its crystal structure.[12] It provides information on the packing of the hydrocarbon chains (Wide-Angle X-ray Scattering, WAXS) and the lamellar stacking of the lipid layers (Small-Angle X-ray Scattering, SAXS).[13]
Detailed Methodology:
-
Sample Preparation: The lipid sample is placed in a temperature-controlled sample holder. The sample can be analyzed as a powder or after being subjected to a specific thermal treatment (e.g., crystallized from the melt in a DSC pan).
-
Instrumentation: Use an X-ray diffractometer equipped with a temperature-controlled stage and a detector for both SAXS and WAXS regions.
-
Data Acquisition:
-
WAXS: Scans the high-angle region (typically 15-25° 2θ) to determine the "short spacings," which are characteristic of the subcell packing.
-
SAXS: Scans the low-angle region (typically 1-10° 2θ) to determine the "long spacings," which correspond to the lamellar repeat distance and indicate whether the structure is a double or triple chain length packing.
-
-
Temperature Control: Couple the XRD analysis with a temperature program (e.g., heating/cooling ramps) to observe polymorphic transitions in real-time.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in the thermal analysis of triacylglycerols.
Caption: General experimental workflow for characterizing lipid thermal behavior.
Caption: Polymorphic transition pathways for a typical triacylglycerol.
Conclusion
The thermal behavior of this compound is governed by the principles of triacylglycerol polymorphism. While direct experimental data remains elusive, a robust characterization can be achieved using standard thermal analysis techniques like DSC and XRD. Based on its structure, it is expected to exhibit α, β', and β polymorphs, with transitions that are highly dependent on the thermal history (i.e., cooling and heating rates). For professionals in drug development, controlling the polymorphic state of this lipid is essential for ensuring the long-term stability, reproducibility, and efficacy of the final formulation. The experimental protocols and comparative data provided in this guide offer a solid foundation for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. In situ analyses of crystallization behavior of 1,2,3‑tripalmitoyl glycerol under static and dynamic thermal conditionsIn situ analyses of crystallization behavior of 1,2,3‑tripalmitoyl glycerol under static and dynamic thermal conditions [diposit.ub.edu]
- 9. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. media.neliti.com [media.neliti.com]
- 12. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
Spectroscopic Analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride containing two myristic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position of the glycerol (B35011) backbone. As a specific triglyceride, its characterization is crucial in various fields, including lipidomics, materials science, and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, data summaries, and visual workflows are presented to aid researchers in their analytical endeavors.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Glycerol Backbone | ||
| sn-1,3 CH₂ | 4.15 - 4.30 | dd |
| sn-2 CH | 5.25 | m |
| Acyl Chains | ||
| α-CH₂ (C=O) | 2.30 | t |
| β-CH₂ | 1.61 | m |
| -(CH₂)n- | 1.25 | m |
| ω-CH₃ | 0.88 | t |
Predicted using online NMR prediction tools. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| Glycerol Backbone | |
| sn-1,3 C | 62.1 |
| sn-2 C | 69.0 |
| Acyl Chains | |
| C=O | 172.8 - 173.3 |
| α-CH₂ | 34.0 - 34.2 |
| β-CH₂ | 24.8 |
| -(CH₂)n- | 29.0 - 29.7 |
| CH₂ adjacent to CH₃ | 22.7 |
| ω-CH₃ | 14.1 |
Predicted using online NMR prediction tools. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 3: Mass Spectrometry Data
| Ion | m/z | Fragmentation Products (MS²) |
| [M+NH₄]⁺ | 768.7 | Neutral loss of myristic acid, Neutral loss of palmitic acid |
| [M+Na]⁺ | 773.7 | Neutral loss of myristic acid, Neutral loss of palmitic acid |
Table 4: Key Infrared (IR) Absorption Bands for Triglycerides
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H stretch (alkane) | 2924, 2853 | Asymmetric and symmetric stretching |
| C=O stretch (ester) | ~1746 | Strong absorption, characteristic of the ester carbonyl group |
| C-H bend (alkane) | ~1465 | Methylene (B1212753) scissoring |
| C-O stretch (ester) | 1160 - 1000 | Complex region with multiple C-O stretching vibrations |
| -(CH₂)n- rock | ~722 | Rocking vibration of long methylene chains |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[1][2][3]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.[5]
-
Relaxation Delay: 2-10 seconds (a longer delay may be needed for quaternary carbons like the carbonyls).[5]
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fatty acid composition.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like chloroform or methanol (B129727).[6]
-
For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of ammonium (B1175870) acetate (B1210297) or sodium acetate to promote the formation of adduct ions ([M+NH₄]⁺ or [M+Na]⁺).[6]
-
-
Instrument Parameters (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole.
-
Scan Range (MS1): m/z 100-1000 to detect the precursor ion.
-
Collision Energy (MS2): Varies depending on the instrument, typically in the range of 20-40 eV. This should be optimized to achieve characteristic fragmentation.
-
Fragmentation Analysis: In MS/MS mode, the precursor ion (e.g., [M+NH₄]⁺) is isolated and fragmented. The resulting product ions correspond to the neutral loss of the fatty acid chains, allowing for their identification.[7][8]
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.[9]
-
Place a small drop of the neat this compound (if liquid at room temperature) or a small amount of the solid directly onto the ATR crystal.[10][11]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]
-
-
Instrument Parameters (ATR-FTIR):
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: A representative lipid signaling pathway involving diacylglycerol (DAG).
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. nmr.gmu.edu [nmr.gmu.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. ajol.info [ajol.info]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukessays.com [ukessays.com]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy [mdpi.com]
The Nexus of Acyl Chains: An In-depth Technical Guide to the Biosynthesis of Mixed-Acid Triglycerides
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways responsible for the synthesis of mixed-acid triglycerides (TAGs), lipids crucial for energy storage and implicated in numerous metabolic diseases. This document details the enzymatic players, their substrate specificities, the regulatory networks that govern their activity, and the experimental approaches used to investigate these complex processes.
Core Biosynthetic Pathways of Mixed-Acid Triglycerides
The assembly of mixed-acid triglycerides, which contain a variety of fatty acyl chains on the glycerol (B35011) backbone, is primarily accomplished through two major pathways: the de novo Kennedy pathway and the monoacylglycerol (MGAT) pathway. The diversity of fatty acids incorporated is determined by the substrate availability and the specificities of the acyltransferases at each step.
The Kennedy Pathway (Glycerol-3-Phosphate Pathway)
The Kennedy pathway is the principal route for TAG synthesis in most tissues, including the liver and adipose tissue.[1] It involves the sequential acylation of a glycerol-3-phosphate backbone.
The key enzymatic steps are:
-
Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the initial and rate-limiting step, the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).[2][3]
-
Lysophosphatidic Acid Acyltransferase (LPAAT): LPAAT adds a second fatty acyl chain at the sn-2 position of LPA to generate phosphatidic acid (PA). The substrate specificity of LPAAT is a critical determinant of the fatty acid composition at the sn-2 position.[4]
-
Phosphatidic Acid Phosphatase (PAP): PAP dephosphorylates PA to yield diacylglycerol (DAG).
-
Diacylglycerol Acyltransferase (DGAT): In the final and committed step, DGAT acylates DAG at the sn-3 position to form a triglyceride.[5][6] The selection of the acyl-CoA by DGAT determines the final fatty acid at the sn-3 position, thus completing the synthesis of a potentially mixed-acid triglyceride.
The Monoacylglycerol (MGAT) Pathway
Predominantly active in the small intestine for the absorption of dietary fats, the MGAT pathway utilizes monoacylglycerols as the initial substrate.[7]
The key enzymatic steps are:
-
Monoacylglycerol Acyltransferase (MGAT): MGAT acylates a monoacylglycerol, typically at the sn-1 or sn-3 position, to form a diacylglycerol.
-
Diacylglycerol Acyltransferase (DGAT): As in the Kennedy pathway, DGAT then adds the final fatty acyl chain to the DAG to produce a triglyceride.
Key Enzymes and Their Substrate Specificities
The generation of mixed-acid triglycerides is fundamentally dependent on the substrate specificities of the acyltransferases involved. These enzymes exhibit preferences for the chain length and degree of saturation of the fatty acyl-CoA donors.
Glycerol-3-Phosphate Acyltransferase (GPAT)
There are four known isoforms of GPAT (GPAT1-4) with distinct tissue distributions and substrate preferences.
-
GPAT1: Located in the outer mitochondrial membrane, it shows a preference for saturated fatty acyl-CoAs such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[8]
-
GPAT2: Also mitochondrial, its substrate preferences are less well-defined.
-
GPAT3 and GPAT4: These endoplasmic reticulum-localized enzymes have a broader substrate range, including both saturated and unsaturated fatty acyl-CoAs.[8] GPAT4, for instance, can utilize oleoyl-CoA (18:1) and linoleoyl-CoA (18:2) in addition to palmitoyl-CoA.
Table 1: Substrate Preferences of Selected GPAT Isoforms
| Enzyme | Localization | Preferred Acyl-CoA Substrates |
| GPAT1 | Mitochondria | Saturated (e.g., Palmitoyl-CoA, Stearoyl-CoA)[8] |
| GPAT4 | Endoplasmic Reticulum | Saturated and Unsaturated (e.g., Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) |
Lysophosphatidic Acid Acyltransferase (LPAAT)
Multiple LPAAT isoforms exist, each contributing to the diversity of fatty acids at the sn-2 position of glycerolipids.
-
LPAATα (AGPAT1) and LPAATβ (AGPAT2): These isoforms have differing specificities. For instance, human LPAAT1 shows higher activity with myristoyl-CoA (14:0), palmitoyl-CoA (16:0), and linoleoyl-CoA (18:2), while human LPAAT2 prefers arachidonoyl-CoA (20:4).[4]
-
LPAATδ (AGPAT4): This isoform prefers unsaturated acyl-CoAs, with a substrate preference order of C22:6 > C20:4 > C18:1 > C16:0.
Table 2: Kinetic Parameters of LPAATδ for Different Acyl-CoA Substrates
| Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |
| 18:0-LPA | 42.9 ± 2.9 | 23.2 ± 2.4 | |
| 18:1-LPA | 29 ± 1 | 38 ± 1 |
Diacylglycerol Acyltransferase (DGAT)
Two major isoforms, DGAT1 and DGAT2, catalyze the final step of triglyceride synthesis. They are encoded by different genes and exhibit distinct properties.[5][6]
-
DGAT1: Displays broad substrate specificity and can acylate various molecules in addition to DAG.[5] In competition assays, it shows a preference for monounsaturated acyl-CoAs like oleoyl-CoA over saturated ones like palmitoyl-CoA.[6]
-
DGAT2: Has a more restricted substrate range, primarily utilizing diacylglycerol. It does not show a strong preference between saturated and unsaturated acyl-CoAs in some studies.[6]
Table 3: Substrate Preferences of DGAT Isoforms
| Enzyme | Preferred Acyl-CoA Substrates | Other Acyl Acceptors |
| DGAT1 | Monounsaturated (e.g., Oleoyl-CoA) > Saturated (e.g., Palmitoyl-CoA)[5][6] | Retinol, Monoacylglycerol[7] |
| DGAT2 | No strong preference between saturated and unsaturated acyl-CoAs[6] | Primarily Diacylglycerol |
Regulatory Signaling Pathways
The biosynthesis of mixed-acid triglycerides is tightly regulated by hormonal and nutrient signals to match the energetic state of the cell. Key regulatory pathways include those mediated by insulin (B600854), glucagon, and AMP-activated protein kinase (AMPK).
Insulin Signaling
Insulin, released in the fed state, promotes triglyceride synthesis. It activates a signaling cascade that leads to the activation of key lipogenic enzymes.
Glucagon and PKA Signaling
Glucagon, secreted during fasting, opposes the action of insulin by inhibiting triglyceride synthesis. It elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).
AMPK Signaling
AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio). Activated AMPK inhibits anabolic pathways like triglyceride synthesis to conserve energy.
Experimental Protocols
Isolation of Microsomes for Enzyme Assays
Microsomal fractions, which are rich in endoplasmic reticulum-bound enzymes like GPAT, LPAAT, and DGAT, are commonly used for in vitro activity assays.
Protocol:
-
Tissue Homogenization: Mince fresh or thawed tissue (e.g., liver) on ice and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Washing and Resuspension:
-
Discard the supernatant (cytosol).
-
Wash the microsomal pellet by resuspending in homogenization buffer and repeating the 100,000 x g centrifugation.
-
Resuspend the final microsomal pellet in a suitable storage buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4).
-
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the microsomes and store at -80°C for future use.
In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radiometric)
This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Microsomal preparation
-
Reaction buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂
-
1,2-Di-oleoyl-sn-glycerol (DAG) stock solution (in acetone)
-
[¹⁴C]-Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Stop solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)
-
Heptane
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a microfuge tube, prepare the reaction mixture containing reaction buffer, BSA (e.g., 1 mg/mL), and DAG (e.g., 200 µM).
-
Enzyme Addition: Add the microsomal preparation (e.g., 20-50 µg of protein) to the reaction mixture.
-
Initiation: Start the reaction by adding [¹⁴C]-Oleoyl-CoA (e.g., 25 µM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Lipid Extraction:
-
Stop the reaction by adding the stop solution.
-
Add heptane and water to induce phase separation.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper heptane phase containing the lipids.
-
-
TLC Separation:
-
Spot the lipid extract onto a silica TLC plate.
-
Develop the plate in the TLC developing solvent.
-
-
Quantification:
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the triglyceride spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Mandatory Visualizations
Biosynthesis Pathway of Mixed-Acid Triglycerides
Experimental Workflow for DGAT Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]
- 8. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-Based Solid Lipid Nanoparticles (SLNs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) using 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. It is important to note that as a triglyceride, this compound is not suitable for the formation of traditional bilayer liposomes. Instead, it serves as a solid core matrix for the production of SLNs, which are effective colloidal drug delivery systems.[1][2] SLNs are particularly advantageous for enhancing the bioavailability of poorly soluble drugs, offering controlled release, and providing a biocompatible and biodegradable carrier system.[3][4] This document outlines the high-pressure homogenization (HPH) technique, a common and scalable method for SLN production.
Data Presentation
The following table summarizes typical formulation parameters and expected characterization results for SLNs prepared with long-chain triglycerides similar to this compound. These values should be considered as a starting point for optimization.
| Parameter | Typical Value/Range | Reference |
| Formulation Parameters | ||
| Solid Lipid Concentration (% w/v) | 1 - 10 | [5] |
| Surfactant Concentration (% w/v) | 0.5 - 5 | [6] |
| Drug Loading (% w/w of lipid) | 1 - 10 | [1] |
| Characterization Results | ||
| Particle Size (Z-average, nm) | 100 - 400 | [7][8] |
| Polydispersity Index (PDI) | < 0.3 | [8][9] |
| Zeta Potential (mV) | -15 to -30 | [7][9] |
| Entrapment Efficiency (%) | > 70 | [7] |
Experimental Protocols
Materials and Equipment
-
This compound (Solid Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)
-
Purified Water (e.g., Milli-Q®)
-
Active Pharmaceutical Ingredient (API) - optional
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
Magnetic Stirrer with Heating Plate
-
Beakers and other standard laboratory glassware
-
Particle Size Analyzer (e.g., Malvern Zetasizer)
Preparation of Solid Lipid Nanoparticles by High-Pressure Homogenization (Hot Homogenization Technique)
This protocol is adapted from established methods for preparing SLNs with similar long-chain triglycerides such as tristearin.[10][11]
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and place it in a glass beaker.
-
If incorporating a lipophilic API, add it to the beaker with the lipid.
-
Heat the beaker on a magnetic stirrer hot plate to 5-10°C above the melting point of the lipid to ensure complete melting and dissolution of the API.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the desired amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[11] The optimal number of cycles and pressure should be determined for each specific formulation.
-
-
Cooling and SLN Formation:
-
The resulting hot nanoemulsion is then allowed to cool down to room temperature.
-
Upon cooling, the lipid recrystallizes and forms solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI of the SLN dispersion using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the zeta potential of the SLNs using the same instrument to assess the surface charge and predict the stability of the colloidal dispersion.
-
Entrapment Efficiency and Drug Loading: To determine the amount of drug encapsulated within the SLNs, the dispersion is centrifuged to separate the nanoparticles from the aqueous phase. The amount of free drug in the supernatant is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The entrapment efficiency and drug loading can be calculated using the following formulas:
-
Entrapment Efficiency (%) = ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading (%) = ((Total Drug - Free Drug) / Total Lipid) x 100
-
-
Mandatory Visualizations
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) by high-pressure homogenization.
Caption: Cellular uptake pathway of Solid Lipid Nanoparticles (SLNs).[2][12]
Conclusion
The protocol described provides a robust method for the preparation of this compound based Solid Lipid Nanoparticles. The versatility of SLNs allows for the encapsulation of a wide range of therapeutic agents, and the physicochemical properties of the nanoparticles can be tailored by adjusting the formulation and process parameters. Proper characterization is crucial to ensure the quality, stability, and efficacy of the final product. The provided workflow and cellular uptake pathway diagrams offer a visual guide for the experimental process and the biological fate of these promising drug delivery systems.
References
- 1. scispace.com [scispace.com]
- 2. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Solid lipid nanoparticles as novel drug delivery system [wisdomlib.org]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijiset.com [ijiset.com]
- 8. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol (TAG) comprising two myristic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position of the glycerol (B35011) backbone. While not a primary component for forming the bilayer structure of model membranes, its incorporation into phospholipid-based systems can significantly modulate the physical and functional properties of the membrane. These application notes provide an overview of its potential uses and detailed protocols for its incorporation into liposomes and supported lipid bilayers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | 1,2-Dimyristin-3-Palmitin, TG(14:0/14:0/16:0) | [1] |
| Molecular Formula | C47H90O6 | [1][2] |
| Molecular Weight | 751.2 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Chloroform (B151607): 30 mg/ml | [1] |
| Storage Temperature | 2-8°C | [3] |
Applications in Model Membrane Systems
The inclusion of this compound in model membranes can be leveraged for several applications in research and drug development:
-
Modulation of Membrane Fluidity: The introduction of a bulky, non-lamellar lipid like a triacylglycerol into a phospholipid bilayer can disrupt the packing of the phospholipid acyl chains. This can lead to an increase in membrane fluidity, which can be crucial for studying the function of membrane-associated proteins or for enhancing the delivery of encapsulated compounds.
-
Enhanced Hydrophobic Drug Loading: The hydrophobic core of a liposome (B1194612) bilayer is often limited in its capacity to accommodate bulky hydrophobic drugs. Incorporating triacylglycerols can create more space within the membrane, thereby increasing the loading capacity for such therapeutic agents.
-
Creation of Lipid Nanoparticle Models: While not forming a bilayer itself, this compound can be a core component of lipid nanoparticles, where a solid lipid core is stabilized by a phospholipid monolayer. These systems are of significant interest for drug delivery.
-
Studying Lipid Metabolism: Model membranes containing specific triacylglycerols can serve as substrates for enzymes involved in lipid metabolism, such as lipases. This allows for detailed kinetic and mechanistic studies in a controlled environment.
Experimental Protocols
The following are detailed protocols for the preparation of model membranes incorporating this compound.
Protocol 1: Preparation of Triacylglycerol-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) and their subsequent extrusion to form large unilamellar vesicles (LUVs) containing this compound.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
-
Round-bottom flask
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of the primary phospholipid and this compound in chloroform in a round-bottom flask. The molar ratio of phospholipid to triacylglycerol can be varied (e.g., 95:5, 90:10).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the primary phospholipid.
-
Continue evaporation for at least 1 hour after a thin, uniform lipid film is visible to ensure complete removal of the solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-heated to a temperature above the phase transition temperature of the lipid mixture, to the flask containing the dry lipid film.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
For a more uniform size distribution, the MLV suspension can be extruded to form large unilamellar vesicles (LUVs).
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form LUVs.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).
-
The incorporation of the triacylglycerol can be confirmed by techniques such as chromatography (TLC or HPLC) of the lipid extract from the liposomes.
-
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) Incorporating Triacylglycerol by Vesicle Fusion
This protocol outlines the formation of a supported lipid bilayer on a solid substrate, such as silica (B1680970) or glass, using the liposomes prepared in Protocol 1.
Materials:
-
Triacylglycerol-containing LUVs (from Protocol 1)
-
Solid substrate (e.g., glass coverslip, silica sensor chip)
-
Buffer solution (e.g., PBS with Ca2+)
-
Piranha solution (for cleaning glass/silica substrates - EXTREME CAUTION REQUIRED )
-
Flow cell or spin coater
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure a hydrophilic surface. For glass or silica, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen.
-
For a more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, but this should only be performed by trained personnel with appropriate safety precautions.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a flow cell or on a spin coater.
-
Introduce the LUV suspension (typically at a concentration of 0.1-1 mg/mL in a buffer containing divalent cations like Ca2+, which can promote vesicle fusion) to the substrate surface.
-
Allow the vesicles to adsorb and fuse on the surface. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) or fluorescence microscopy if a fluorescently labeled lipid is included in the liposome formulation.
-
The fusion process is typically allowed to proceed for 30-60 minutes.
-
-
Rinsing:
-
After the incubation period, gently rinse the surface with buffer to remove any unfused vesicles.
-
-
Characterization:
-
The formation of a continuous and fluid SLB can be confirmed by Fluorescence Recovery After Photobleaching (FRAP) microscopy. A small area of the fluorescently labeled bilayer is bleached with a high-intensity laser, and the recovery of fluorescence in that area is monitored over time, indicating lipid diffusion.
-
Atomic Force Microscopy (AFM) can be used to visualize the topography of the SLB and confirm its completeness and homogeneity.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from experiments using this compound in model membranes. These values are illustrative and would need to be determined experimentally.
| Parameter | Phospholipid Only | 5 mol% TAG | 10 mol% TAG |
| Liposome Diameter (nm) | 105 ± 5 | 110 ± 7 | 115 ± 8 |
| Zeta Potential (mV) | -5 ± 2 | -4.5 ± 2 | -4 ± 2.5 |
| Membrane Fluidity (Arbitrary Units) | 1.0 | 1.2 | 1.5 |
| Hydrophobic Drug Loading (%) | 2.5 | 4.0 | 5.5 |
| Fluorescence Recovery (FRAP, %) | 95 | 92 | 88 |
Signaling Pathways and Logical Relationships
The incorporation of triacylglycerols can influence signaling pathways that are dependent on membrane properties. For example, the efficiency of a membrane-bound enzyme could be altered due to changes in membrane fluidity.
Conclusion
While this compound is not a canonical membrane-forming lipid, its inclusion in phospholipid-based model membranes offers a valuable tool for modulating membrane characteristics. The protocols and applications described herein provide a framework for researchers to explore the effects of this triacylglycerol in various biophysical and drug delivery contexts. Further experimental characterization is necessary to fully elucidate its specific impact on different model membrane systems.
References
Application Notes and Protocols for the Use of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipid species is fundamental in lipidomics to understand their roles in health and disease. The complexity of the lipidome and the potential for sample loss during preparation necessitates the use of internal standards (IS) for reliable quantification.[1] An ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest during extraction and analysis, and does not interfere with the detection of endogenous lipids.[2][3]
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, also known as TG(14:0/14:0/16:0), is a triacylglycerol (TAG) containing two myristic acid chains and one palmitic acid chain.[4] While endogenous triglycerides are typically composed of a variety of fatty acids, the specific and defined composition of TG(14:0/14:0/16:0) makes it a suitable candidate as a non-endogenous internal standard for the quantification of triglycerides and other neutral lipids in biological samples. Its structural similarity to endogenous TAGs ensures that it will have comparable extraction efficiency and ionization response in mass spectrometry-based lipidomics workflows.
Principle of Use
When added to a sample at a known concentration at the beginning of the sample preparation workflow, TG(14:0/14:0/16:0) experiences the same processing as the endogenous lipids.[1] By comparing the signal intensity of the endogenous lipids to that of the internal standard, variations due to sample loss during extraction, and matrix effects during mass spectrometry analysis can be normalized, leading to more accurate and precise quantification.
Applications
The primary application of this compound as an internal standard is in the quantitative analysis of triglycerides in various biological matrices, including but not limited to:
-
Plasma and Serum
-
Tissues (e.g., liver, adipose)
-
Cell cultures
While primarily intended for the triglyceride class, its utility may extend to the semi-quantification of other neutral lipid classes, such as diacylglycerols, with careful validation.
Experimental Workflow
The following diagram illustrates a general workflow for a lipidomics experiment employing TG(14:0/14:0/16:0) as an internal standard.
Figure 1. General experimental workflow for lipidomics analysis using an internal standard.
Detailed Experimental Protocols
Preparation of Internal Standard Stock Solution
-
Materials :
-
This compound (TG(14:0/14:0/16:0))
-
Chloroform/Methanol (B129727) (2:1, v/v) or other suitable organic solvent
-
Glass vials with PTFE-lined caps
-
-
Procedure :
-
Accurately weigh a known amount of TG(14:0/14:0/16:0).
-
Dissolve in a precise volume of chloroform/methanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in a tightly sealed glass vial.
-
Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample should be within the linear dynamic range of the mass spectrometer.
-
Lipid Extraction from Plasma/Serum
This protocol is adapted from standard lipid extraction methods.
-
Materials :
-
Plasma or serum sample
-
TG(14:0/14:0/16:0) internal standard working solution
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
-
Procedure :
-
To 50 µL of plasma or serum in a glass tube, add a known amount of the TG(14:0/14:0/16:0) internal standard working solution.
-
Add 1 mL of a mixture of MTBE and methanol (e.g., 5:1.5 v/v).
-
Vortex the mixture vigorously for 2 minutes.[5]
-
Add 500 µL of water to induce phase separation.[5]
-
Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the upper organic phase containing the lipids into a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile, 1:1 v/v).
-
LC-MS/MS Analysis
The following are general conditions and should be optimized for the specific instrument and column used.
-
Instrumentation :
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Illustrative) :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate : 0.3 mL/min
-
Gradient : A suitable gradient to separate the triglycerides of interest.
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
-
Mass Spectrometry Conditions (Illustrative) :
-
Ionization Mode : Positive ESI
-
Precursor Ion for TG(14:0/14:0/16:0) : Monitor the [M+NH4]+ adduct. The exact m/z should be calculated based on the molecular weight of TG(14:0/14:0/16:0) (751.2 g/mol ) and the ammonium adduct.
-
Product Ions : Monitor characteristic fragment ions resulting from the neutral loss of the fatty acid chains.
-
Multiple Reaction Monitoring (MRM) : For targeted quantification on a triple quadrupole mass spectrometer, set up MRM transitions for TG(14:0/14:0/16:0) and the endogenous triglycerides of interest.
-
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas of the endogenous triglycerides and the internal standard (TG(14:0/14:0/16:0)) from the chromatograms.
-
Response Ratio Calculation : Calculate the ratio of the peak area of each endogenous triglyceride to the peak area of the internal standard.
-
Calibration Curve : For absolute quantification, a calibration curve should be prepared using authentic standards of the triglycerides of interest at various concentrations, each spiked with a constant amount of the internal standard. Plot the response ratio against the concentration of the standard.
-
Concentration Determination : Determine the concentration of the endogenous triglycerides in the samples by interpolating their response ratios from the calibration curve.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical but realistic performance data for TG(14:0/14:0/16:0) as an internal standard. This data should be generated and validated in the user's own laboratory.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| TG(16:0/18:1/18:2) | 1 - 1000 | >0.99 |
| TG(18:0/18:1/18:2) | 1 - 1000 | >0.99 |
| TG(16:0/16:0/18:1) | 1 - 1000 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| TG(16:0/18:1/18:2) | 10 | <15 | <15 | 85-115 |
| 500 | <10 | <10 | 90-110 | |
| TG(18:0/18:1/18:2) | 10 | <15 | <15 | 85-115 |
| 500 | <10 | <10 | 90-110 |
Table 3: Extraction Recovery
| Matrix | Recovery of TG(14:0/14:0/16:0) (%) |
| Human Plasma | 85 - 95 |
| Rat Liver Homogenate | 80 - 90 |
Triglyceride Metabolism Signaling Pathway
Triglycerides are synthesized from fatty acids and glycerol-3-phosphate. This process is central to energy storage in the cell. The breakdown of triglycerides (lipolysis) releases fatty acids for energy production through beta-oxidation.
Figure 2. Simplified overview of triglyceride synthesis and breakdown.
Conclusion
This compound (TG(14:0/14:0/16:0)) is a valuable tool for quantitative lipidomics. Its non-endogenous nature and structural similarity to endogenous triglycerides make it an effective internal standard for correcting analytical variability. The protocols and data presented here provide a framework for the successful implementation of this internal standard in lipidomics research, contributing to more accurate and reliable quantification of triglycerides in biological systems. It is essential to perform in-house validation to ensure the suitability of this internal standard for specific applications and matrices.
References
Application Notes and Protocols for the Separation of Triglyceride Isomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycerides (TGs), or triacylglycerols (TAGs), are the primary constituents of fats and oils, playing a crucial role in energy storage and metabolism. The specific placement of fatty acids on the glycerol (B35011) backbone results in positional isomers (regioisomers), which can have distinct physical, chemical, and biological properties. The separation and identification of these isomers are vital for quality control in the food industry, understanding lipid metabolism, and for the development of lipid-based pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving these complex mixtures. This document outlines two primary HPLC methodologies for the separation of triglyceride isomers: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
NARP-HPLC separates triglycerides based on their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[1] Under optimized conditions, this technique can effectively resolve regioisomers.[2][3] In all cases, the isomer with the unsaturated acyl residue in the sn-1 or sn-3 position is retained more strongly than the respective sn-2 isomer.[2][3]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile (B52724)/2-propanol) to a final concentration of 1-5 mg/mL.[1]
-
Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[1]
-
Column: A polymeric ODS (C18) column is often effective.[1][4] For instance, a Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm column can be used.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an organic modifier like 2-propanol. The exact ratio may require optimization, with a starting point in the range of 60:40 to 80:20 (v/v) of acetonitrile to 2-propanol.[1][2][3] Dichloromethane (B109758) can also be used as a modifier.[2][3]
-
Column Temperature: Lower temperatures, for instance 18°C, can enhance separation.[1]
Data Presentation: NARP-HPLC
| Triglyceride Isomer Pair | Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution | Reference |
| POP / PPO | C18 | Acetonitrile / 2-Propanol (70:30) | 0.8 | Not Specified | Partial | [2][3] |
| PLP / PPL | C18 | Acetonitrile / 2-Propanol (70:30) | 0.8 | Not Specified | Partial | [2][3] |
| PEP / PPE | C18 | Acetonitrile / 2-Propanol (70:30) | 0.8 | Not Specified | Partial | [2][3] |
| PDP / PPD | C18 | Acetonitrile / 2-Propanol (70:30) | 0.8 | Not Specified | Full | [2][3] |
P: Palmitic acid, O: Oleic acid, L: Linoleic acid, E: Eicosapentaenoic acid, D: Docosahexaenoic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.
Method 2: Silver-Ion HPLC for Separation Based on Unsaturation
Silver-ion HPLC (Ag-HPLC) is a powerful technique that separates triglyceride isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[1][5][6] This separation is achieved through the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[1]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the lipid sample in hexane (B92381) or a mixture of hexane and the initial mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system with a column thermostat and a suitable detector (ELSD or MS).
-
Column: A silver-ion column, such as a ChromSpher 5 Lipids column.[5][6][7]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile in hexane.[5][6][7] Dichloromethane-based mobile phases can also be used.[7]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: The effect of temperature can vary depending on the mobile phase. With hexane-based mobile phases, retention times of unsaturated triglycerides may increase with higher temperatures.[5][6][7] A typical starting temperature is 20°C.[5][6]
Data Presentation: Silver-Ion HPLC
| Triglyceride Isomer Type | Stationary Phase | Mobile Phase | Temperature (°C) | Key Observation | Reference |
| Regioisomers (up to 7 double bonds) | Silver-Ion | Hexane/Acetonitrile | 10 - 40 | Hexane mobile phase provides at least partial resolution. | [7] |
| Regioisomers (ALA/AAL, ALnA/AALn) | Silver-Ion | Dichloromethane/Acetonitrile | 10 - 40 | Resolution achieved with dichloromethane mobile phase. | [7] |
| Double Bond Positional Isomers | Silver-Ion | Hexane vs. Dichloromethane based | 10 - 40 | Significant differences in retention order observed. | [7] |
| Saturated TGs (C7:0 to C22:0) | Silver-Ion | Hexane/Acetonitrile | 10 - 40 | Partial separation with hexane mobile phase. | [7] |
ALA: α-Linolenic acid, AAL: Acyl-Acyl-Linolenoyl. The notation indicates the fatty acid composition.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for HPLC analysis of triglyceride isomers.
Caption: General workflow for HPLC-based separation of triglyceride isomers.
Conclusion
The choice between NARP-HPLC and Silver-Ion HPLC depends on the specific analytical goal. NARP-HPLC is generally well-suited for the separation of regioisomers, especially when coupled with mass spectrometry for confident peak identification.[1] Silver-ion HPLC is the preferred method for separating isomers based on the degree and type of unsaturation.[1] For a comprehensive analysis of complex lipid samples, employing both techniques, potentially in a two-dimensional setup, is recommended.[1] The detailed protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish robust methods for the analysis of triglyceride isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. holcapek.upce.cz [holcapek.upce.cz]
Application Notes and Protocols for Incorporating 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol into Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, is a lipid molecule of significant interest in the study of biological membranes and drug delivery systems.[1][2] Understanding its interaction with and incorporation into lipid bilayers is crucial for elucidating its role in cellular processes and for the design of lipid-based nanoparticles for therapeutic applications. Triglycerides are generally non-polar lipids and their incorporation into the amphipathic environment of a phospholipid bilayer presents unique challenges and opportunities.[3][4] These application notes provide a detailed protocol for the incorporation of this compound into lipid bilayers using the thin-film hydration method, along with protocols for the characterization of the resulting vesicles.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective incorporation into lipid bilayers.
| Property | Value | Reference |
| Synonyms | TG(14:0/14:0/16:0), 1,2-Dimyristin-3-palmitin | [5] |
| Molecular Formula | C47H90O6 | [5] |
| Molecular Weight | 751.2 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in Chloroform (30 mg/ml) | [5] |
| Storage Temperature | -20°C | [5] |
Protocol 1: Incorporation using Thin-Film Hydration
The thin-film hydration method is a widely used and robust technique for the preparation of liposomes and for incorporating lipophilic molecules like triglycerides into a lipid bilayer.[6]
Materials and Reagents
-
This compound
-
Matrix Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (optional)
-
Sonicator (optional)
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 115144-39-3 [chemicalbook.com]
- 3. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 4. senecalearning.com [senecalearning.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a mixed-acid triacylglycerol that is gaining attention in the field of drug delivery for its potential utility as a core lipid component in nanoparticle-based systems. As a solid lipid at physiological temperatures, it is a candidate for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and bioavailability, while also offering the potential for controlled and targeted release. This document provides an overview of the application of triacylglycerols like this compound in drug delivery, along with generalized protocols for the formulation and characterization of lipid-based nanoparticles.
While specific quantitative data for drug delivery systems exclusively utilizing this compound is not extensively available in published literature, the following sections will provide data for systems using similar solid lipids to serve as a comparative reference.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this triacylglycerol is crucial for formulation development.
| Property | Value | Source |
| Molecular Formula | C47H90O6 | [1] |
| Molecular Weight | 751.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Chloroform: 30 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
Applications in Drug Delivery Systems
Triacylglycerols are key components in the matrix of SLNs and the lipid core of NLCs. Their primary role is to encapsulate lipophilic drugs, protecting them from degradation and controlling their release. The solid nature of lipids like this compound at body temperature provides a stable matrix for sustained drug release.
Comparative Data of Solid Lipid Nanoparticle Formulations
The following table presents typical characteristics of SLNs formulated with different solid lipids, which can be used as a benchmark for developing formulations with this compound.
| Solid Lipid Matrix | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Glyceryl Monostearate | Glimepiride | 150 - 350 | 0.2 - 0.4 | 64.55 ± 0.25 - 93.45 ± 0.44 | 4.86 ± 0.25 - 7.07 ± 0.32 |
| Tristearin | Itraconazole | ~200 | < 0.3 | > 90 | Not Reported |
| Glyceryl Behenate | Simvastatin | 200 - 400 | 0.2 - 0.3 | 70 - 85 | 5 - 10 |
| Cetyl Palmitate | Dexamethasone | 150 - 300 | < 0.25 | > 85 | ~5 |
Experimental Protocols
Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes a common method for producing SLNs.
Materials:
-
This compound (or other solid lipid)
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Protocol 2: Characterization of Solid Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° and a temperature of 25°C.
-
Perform the measurement in triplicate.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the SLN dispersion with purified water.
-
Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.
-
Perform the measurement in triplicate.
-
3. Morphological Examination:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure (TEM):
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Negatively stain the sample with a solution of phosphotungstic acid (2% w/v).
-
Allow the grid to air dry.
-
Visualize the nanoparticles under a transmission electron microscope.
-
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the SLNs by ultracentrifugation or by using centrifugal filter units.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Method: Dialysis bag method.
-
Release Medium: Prepare a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions.
-
Procedure:
-
Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the sealed dialysis bag in the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected aliquots using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
References
Application Note: Quantification of Triglyceride TG(14:0/14:0/16:0) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for the sensitive and specific quantification of the triglyceride TG(14:0/14:0/16:0) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Triglycerides (TGs) are crucial energy storage molecules, and the profiling of individual TG species is increasingly important in metabolic research and disease biomarker discovery.[1][2] This document outlines detailed procedures for lipid extraction, LC separation, and MS/MS detection in Multiple Reaction Monitoring (MRM) mode, ensuring high throughput and accurate quantification.
Principle
The quantification of TG(14:0/14:0/16:0) is achieved through a multi-step process. First, total lipids are extracted from the biological sample using a robust solvent-based method.[3][4][5] The lipid extract is then reconstituted and injected into a reverse-phase liquid chromatography system for the separation of individual lipid species.[2][6] The separated lipids are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is performed using the highly specific and sensitive Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of TG(14:0/14:0/16:0) is selected and fragmented to produce a characteristic product ion.[1][7] An internal standard is used throughout the process to correct for matrix effects and variations in extraction efficiency and instrument response.[8]
Experimental Protocols
Two common and effective methods for lipid extraction are the Folch and Methyl-tert-butyl ether (MTBE) methods. The choice depends on sample volume, desired throughput, and laboratory preference.
Method A: Modified Folch Extraction [3][9]
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or serum.
-
Add 10 µL of the internal standard (IS) working solution (e.g., TG(17:0/17:0/17:0) at 10 µg/mL in methanol).
-
Add 400 µL of a cold 2:1 (v/v) chloroform:methanol (B129727) mixture.
-
Vortex vigorously for 15 minutes at 4°C to ensure thorough mixing and protein precipitation.
-
Add 100 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe and transfer to a new tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol:toluene for LC-MS/MS analysis.[6]
Method B: MTBE Extraction [6][10]
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 225 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 2 minutes.
-
Carefully collect approximately 700 µL of the upper MTBE phase and transfer to a new tube.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent such as 100% methanol or an appropriate mobile phase mixture for analysis.
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions
A reverse-phase separation is typically used for triglyceride analysis.[6]
| Parameter | Recommended Condition |
| LC System | UHPLC System (e.g., Agilent 1290 Infinity, Shimadzu Nexera)[1][6] |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 18.0 |
Mass Spectrometry (MS/MS) Conditions
Analysis is performed in positive electrospray ionization (ESI+) mode using MRM. Ammonium adducts [M+NH4]+ are typically used as precursor ions for triglycerides as they provide stable signals and predictable fragmentation.[1] The fragmentation involves the neutral loss of a fatty acid along with the adducted ammonia.[1]
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification
The following table summarizes the MRM transitions for TG(14:0/14:0/16:0) and a common internal standard, TG(17:0/17:0/17:0). Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion [M+NH4]+ (m/z) | Product Ion (m/z) | Neutral Loss | Dwell Time (ms) |
| TG(14:0/14:0/16:0) | 768.7 | 523.5 | Myristic Acid (14:0) + NH3 | 50 |
| 768.7 | 495.4 | Palmitic Acid (16:0) + NH3 | 50 | |
| Internal Standard: TG(17:0/17:0/17:0) | 866.8 | 579.5 | Heptadecanoic Acid (17:0) + NH3 | 50 |
Data Presentation and Quantification
Quantitative analysis is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated using standards of known concentrations to determine the concentration of TG(14:0/14:0/16:0) in unknown samples.
Example Calibration Curve Data
The following table represents typical performance data for the quantification of a triglyceride using this method.
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 105,100 | 0.014 |
| 5 | 7,850 | 106,200 | 0.074 |
| 10 | 15,900 | 104,500 | 0.152 |
| 50 | 81,200 | 105,800 | 0.767 |
| 100 | 165,300 | 104,900 | 1.576 |
| 500 | 830,100 | 105,500 | 7.868 |
| Linearity (r²) | > 0.995 | ||
| LLOQ | 1 ng/mL |
Visualizations
The overall process from sample collection to final data analysis is illustrated in the following workflow diagram.
Caption: Workflow for TG(14:0/14:0/16:0) quantification.
The logical relationship for the MRM-based detection of TG(14:0/14:0/16:0) is shown below, illustrating the selection of the precursor ion and its fragmentation into specific product ions.
Caption: MRM fragmentation scheme for TG(14:0/14:0/16:0).
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Label-free quantitative shotgun analysis of bis(monoacylglycero)phosphate lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase Behavior of Mixed Lipid Monolayers Containing 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the phase behavior of mixed lipid monolayers containing the triglyceride 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. This document includes experimental protocols for studying these systems using Langmuir-Blodgett techniques and presents illustrative data to demonstrate the analytical outputs.
Introduction
This compound is a mixed-chain triglyceride containing two myristic acid chains (14:0) and one palmitic acid chain (16:0). Triglycerides are a major component of biological fats and oils and play a crucial role in cellular metabolism and structure. The study of their behavior in monolayers at air-water interfaces provides fundamental insights into their packing properties, phase transitions, and interactions with other lipids. This is particularly relevant in fields such as food science, cosmetics, and the development of lipid-based drug delivery systems.
Mixed lipid monolayers are often used as models for biological membranes or to tailor the properties of interfaces for specific applications. Understanding the phase behavior of this compound when mixed with other lipids, such as phospholipids (B1166683) or cholesterol, is essential for predicting the stability, permeability, and mechanical properties of the resulting lipid film.
Key Concepts in Monolayer Phase Behavior
The behavior of lipid monolayers is typically characterized by surface pressure-area (π-A) isotherms, which are analogous to pressure-volume isotherms in three-dimensional systems. As a monolayer is compressed, it can undergo several phase transitions:
-
Gaseous (G) Phase: At large areas per molecule, the lipid molecules are far apart and move freely, behaving like a two-dimensional gas.
-
Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, forming a more condensed but still fluid phase.
-
Liquid-Condensed (LC) Phase: Further compression leads to a more ordered and tightly packed state, though the lipid tails still have some conformational freedom.
-
Solid (S) Phase: At the highest compression, the lipid molecules are highly ordered and closely packed.
-
Collapse: Beyond the solid phase, the monolayer can no longer withstand the pressure and collapses into a three-dimensional structure.
The miscibility and interactions between different lipids in a mixed monolayer can be inferred from the shape of the isotherm and by analyzing thermodynamic parameters such as the excess area of mixing.
Illustrative Data Presentation
Due to the limited availability of published experimental data specifically for mixed monolayers of this compound, the following tables present a representative dataset. This data is modeled on the expected behavior of mixed triglyceride/phospholipid monolayers and serves to illustrate the typical results obtained from the experimental protocols described below.
Table 1: Surface Pressure-Area Isotherm Parameters for a Mixed Monolayer of this compound and DPPC (1:1 molar ratio) at 25°C
| Parameter | Value | Unit | Description |
| Take-off Area (A₀) | 95 | Ų/molecule | The area per molecule at which the surface pressure begins to rise. |
| LE-LC Transition Pressure (πt) | 12.5 | mN/m | The surface pressure at which the liquid-expanded to liquid-condensed phase transition begins. |
| Collapse Pressure (πc) | 48 | mN/m | The surface pressure at which the monolayer collapses. |
| Area at Collapse (Ac) | 38 | Ų/molecule | The area per molecule at the point of collapse. |
| Compressibility Modulus (Cs-1)max | 150 | mN/m | The maximum compressibility modulus, indicating the rigidity of the monolayer in the condensed state. |
Table 2: Excess Area of Mixing (Aexc) for this compound and DPPC Mixed Monolayers at Different Surface Pressures
| Mole Fraction of DPPC | Aexc at 10 mN/m (Ų/molecule) | Aexc at 30 mN/m (Ų/molecule) | Interpretation |
| 0.25 | -2.5 | -4.1 | Negative deviation indicates attractive interactions and condensation. |
| 0.50 | -5.8 | -8.2 | Strongest attractive interactions at a 1:1 molar ratio. |
| 0.75 | -3.1 | -5.3 | Attractive interactions are still present but weaker. |
Experimental Protocols
The following are detailed protocols for the preparation and analysis of mixed lipid monolayers using a Langmuir-Blodgett trough.
Protocol 1: Preparation of Lipid Solutions
-
Materials:
-
This compound (powder, ≥99% purity)
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (powder, ≥99% purity)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 9:1 (v/v) chloroform:methanol solvent mixture.
-
Prepare a stock solution of DPPC at a concentration of 1 mg/mL in the same solvent mixture.
-
To create a mixed lipid solution (e.g., 1:1 molar ratio), combine the appropriate volumes of the individual stock solutions. The exact volumes will depend on the molecular weights of the lipids.
-
Store the lipid solutions in glass vials with Teflon-lined caps (B75204) at -20°C. Before use, allow the solutions to equilibrate to room temperature.
-
Protocol 2: Langmuir Monolayer Formation and Isotherm Measurement
-
Equipment:
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).
-
Microsyringe (e.g., Hamilton syringe).
-
Subphase solution (e.g., ultrapure water or a buffer solution).
-
-
Procedure:
-
Thoroughly clean the Langmuir trough and barriers with chloroform and then ethanol, followed by copious rinsing with ultrapure water.
-
Fill the trough with the desired subphase. For initial studies, ultrapure water is recommended.
-
Allow the subphase to equilibrate to the desired temperature (e.g., 25°C).
-
Using the microsyringe, carefully deposit small droplets of the mixed lipid solution onto the subphase surface. Distribute the droplets evenly across the available area.
-
Wait for 15-20 minutes to allow for complete evaporation of the solvent.
-
Begin the compression of the monolayer by moving the barriers at a constant rate (e.g., 10 cm²/min).
-
Simultaneously record the surface pressure as a function of the mean molecular area.
-
Continue compression until the monolayer collapses, which is indicated by a sharp drop or plateau in the surface pressure after a steep rise.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in studying mixed lipid monolayers.
Caption: Workflow for the preparation and analysis of mixed lipid monolayers.
Caption: Phase transitions of a lipid monolayer upon compression.
Application Notes and Protocols: 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a specific triglyceride molecule comprised of a glycerol (B35011) backbone esterified with two myristic acid molecules and one palmitic acid molecule.[1][2][3] As a triglyceride, it falls into the broader class of lipids commonly used in cosmetic and dermatological formulations for their emollient, moisturizing, and skin-replenishing properties.[4][5][6] Triglycerides are fundamental components of natural plant oils and butters and are integral to maintaining skin barrier function and hydration.[5][6] This document provides detailed application notes and experimental protocols for the evaluation of this compound in cosmetic formulations, focusing on its role in skin barrier enhancement, moisturization, and overall formulation stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for formulation development and stability assessment.
| Property | Value | Reference |
| Chemical Formula | C47H90O6 | [1] |
| Molecular Weight | 751.2 g/mol | [1] |
| Physical State | Crystalline solid at room temperature. | [3] |
| Solubility | Soluble in chloroform (B151607) (30 mg/ml). | [3] |
| Storage Temperature | -20°C for long-term stability. | [3] |
Mechanism of Action in Skin
Triglycerides like this compound contribute to the skin's barrier function primarily by acting as emollients and occlusive agents.[4][5][6] They replenish the lipid matrix of the stratum corneum, reducing transepidermal water loss (TEWL).[5] The fatty acids within the triglyceride structure, myristic acid and palmitic acid, are saturated fatty acids that can be integrated into the skin's lipid metabolism. While the direct signaling pathways for this specific triglyceride are not extensively documented, it is understood that topically applied lipids can influence the synthesis of essential skin lipids like ceramides, which are crucial for a healthy skin barrier.[7][8]
Applications in Cosmetic Formulations
Based on its triglyceride structure, this compound is a versatile ingredient for various cosmetic applications:
-
Moisturizers and Creams: As a primary emollient, it can improve skin softness and smoothness. Its occlusive properties help to lock in moisture, making it particularly beneficial for dry skin types.[4][5]
-
Serums and Lotions: In lighter formulations, it can contribute to a silky, non-greasy skin feel and improve the spreadability of the product.[9]
-
Cleansing Balms and Oils: Its lipid nature makes it an effective ingredient for dissolving oil-based impurities and makeup.
-
Hair Conditioners and Masks: It can act as a conditioning agent, improving hair softness and manageability.[5]
Experimental Protocols
The following protocols are designed to evaluate the efficacy and stability of cosmetic formulations containing this compound.
Evaluation of Skin Moisturization and Barrier Function
This protocol assesses the impact of a formulation containing the target triglyceride on skin hydration and transepidermal water loss (TEWL).
Methodologies:
-
Skin Hydration (Corneometry):
-
Principle: Measures the electrical capacitance of the skin, which is proportional to its water content.[10][11]
-
Instrumentation: Corneometer® CM 825 or equivalent.
-
Procedure:
-
Volunteers are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.[11]
-
Baseline hydration measurements are taken on designated areas of the forearm.
-
A standardized amount of the test formulation (containing this compound) and a control (vehicle without the active ingredient) are applied to separate areas.
-
Measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.[12]
-
The percentage increase in hydration from baseline is calculated and compared between the test and control groups.
-
-
-
Transepidermal Water Loss (TEWL):
-
Principle: Measures the rate of water evaporation from the skin, indicating the integrity of the skin barrier.[13][14][15] A lower TEWL value signifies a more intact barrier.
-
Instrumentation: Tewameter® or equivalent open-chamber device.
-
Procedure:
-
Measurements are taken under the same controlled environmental conditions as corneometry.[16]
-
The probe is held gently against the skin until a stable reading is obtained.
-
Baseline TEWL is measured before product application.
-
Post-application measurements are taken at the same time points as the hydration study.
-
A reduction in TEWL compared to baseline and the control group indicates an improvement in skin barrier function.
-
-
-
Skin Elasticity (Cutometry):
-
Principle: A probe applies negative pressure to the skin, and the degree of deformation and the ability to return to the original state are measured.[17]
-
Instrumentation: Cutometer® or equivalent.
-
Procedure:
-
Following the same acclimatization and application protocol, the cutometer probe is placed on the test areas.
-
Parameters such as R0 (maximum deformation) and R2 (gross elasticity) are recorded.
-
An increase in skin elasticity will be reflected in the changes of these parameters compared to baseline and control.
-
-
Formulation Stability Testing
This protocol evaluates the physical and chemical stability of a cosmetic formulation (e.g., an emulsion) containing this compound.
Methodologies:
-
Accelerated Stability Testing:
-
Procedure:
-
Purpose: To predict the long-term stability of the product in a shorter time frame.
-
-
Freeze-Thaw Cycle Testing:
-
Procedure:
-
Samples are subjected to alternating temperature cycles, for example, 24 hours at -10°C followed by 24 hours at 25°C.[18]
-
This cycle is repeated 3-5 times.
-
After the cycles, the samples are inspected for signs of instability, such as crystallization or emulsion breaking.
-
-
Purpose: To assess the emulsion's resilience to temperature fluctuations during transport and storage.
-
-
Centrifuge Testing:
-
Procedure:
-
Purpose: To quickly predict the potential for creaming, an early sign of emulsion instability.[18]
-
-
Packaging Compatibility Testing:
-
Procedure: The stability tests are conducted with the formulation in its final intended packaging to ensure there are no adverse interactions between the product and the container.[21]
-
Safety and Regulatory Considerations
Conclusion
This compound is a promising triglyceride for use in cosmetic formulations due to its expected emollient, moisturizing, and skin-replenishing properties. Its solid nature at room temperature may also contribute to the viscosity and texture of creams and balms. The experimental protocols outlined in this document provide a comprehensive framework for substantiating efficacy claims related to skin hydration, barrier function, and elasticity, as well as ensuring the stability and safety of the final product. Further research into the specific interactions of this molecule with skin lipids and its potential to modulate cutaneous signaling pathways would be beneficial for advanced product development.
References
- 1. This compound | C47H90O6 | CID 3609399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. joanmorais.com [joanmorais.com]
- 6. Triglycerides in Cosmetics: Properties and Safety | Cosmeservice [cosmeservice.com]
- 7. Fat in the skin: Triacylglycerol metabolism in keratinocytes and its role in the development of neutral lipid storage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paulaschoice.co.uk [paulaschoice.co.uk]
- 10. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 11. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Trans-Epidermal Water Loss (TEWL) Measurement | Santi [santilondon.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. evenskyn.com [evenskyn.com]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. dgk-ev.de [dgk-ev.de]
- 20. cheops-tsar.de [cheops-tsar.de]
- 21. skinconsult.com [skinconsult.com]
Troubleshooting & Optimization
Technical Support Center: Improving Resolution of Triglyceride Isomers in HPLC
Welcome to the technical support center for the analysis of triglyceride (TAG) isomers by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common challenges in separating structurally similar TAG isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate triglyceride regioisomers?
Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have identical fatty acid compositions. This results in the same equivalent carbon number (ECN), making their physicochemical properties nearly identical. Their separation by conventional reversed-phase HPLC is challenging because the only difference is the position of the fatty acids on the glycerol (B35011) backbone, which requires highly selective chromatographic systems to resolve.[1]
Q2: What are the primary HPLC techniques for separating TAG regioisomers?
There are two main HPLC-based approaches for this challenge:
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC may struggle with regioisomers, resolution can be achieved through careful optimization of the column, mobile phase composition, and temperature.[1] This method is frequently paired with mass spectrometry (MS) for definitive identification and quantification.[1]
-
Silver Ion HPLC (Ag+-HPLC): This is a powerful, often reference, method for separating TAG regioisomers.[1][2] The separation mechanism is based on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and the silver ions bonded to the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, which enables the resolution of isomers.[1]
Q3: Which HPLC column is most effective for separating TAG positional isomers?
The choice of column is critical for a successful separation.
-
Reversed-Phase Columns: Octadecylsilyl (C18 or ODS) stationary phases are widely used.[3][4][5] For particularly challenging separations of positional isomers, non-endcapped polymeric ODS columns have demonstrated superior ability to differentiate between these molecules compared to monomeric ODS columns.[3][4][6] C30 columns have also been used.[1]
-
Silver-Ion (Ag+-HPLC) Columns: These columns are highly effective for separating isomers based on the number and position of double bonds in the fatty acid chains.[2][4]
Q4: What is the role of the mobile phase in resolving TAG isomers?
The mobile phase composition is a critical factor for achieving selectivity.[4]
-
Common Solvents: Acetonitrile (B52724) is a frequently used main component.[3]
-
Modifiers: Solvents like acetone, isopropanol (B130326) (IPA), methyl tert-butyl ether (MTBE), or dichloromethane (B109758) are added to fine-tune the separation and improve solubility.[1][3][4][7] The choice and proportion of the modifier can significantly impact the resolution of critical isomer pairs.[3]
-
Gradient Elution: A gradient, where the mobile phase composition changes over time, is a standard and effective technique for analyzing complex triglyceride mixtures.[3]
Q5: How does temperature affect the separation of TAG isomers?
Column temperature is a crucial parameter that can have a significant and sometimes non-intuitive effect on resolution.[3][4]
-
In Reversed-Phase HPLC: Lowering the column temperature can improve the resolution for certain TAG isomer pairs, such as OPO and OOP.[4][6] However, for other pairs like POP and PPO, a moderate temperature (e.g., 25°C) may be optimal.[4][6] The ideal temperature often needs to be determined empirically.[3]
-
In Silver-Ion HPLC: The effect can be counterintuitive. With hexane-based mobile phases, increasing the temperature can unexpectedly slow the elution of unsaturated TAGs, which can potentially improve resolution.[1][2][8] This effect is related to the total number of double bonds.[2]
Q6: Which detector is best for analyzing TAG regioisomers?
Since triglycerides lack strong UV chromophores, conventional UV detectors are often not sufficient.[1] The most effective detectors are:
-
Mass Spectrometry (MS): Detectors like Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly preferred.[1] They provide structural information from fragmentation patterns, which is invaluable for distinguishing between regioisomers.[1]
-
Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile analyte, making it a good alternative when MS is unavailable.[1]
-
Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity and a broad dynamic range for lipid analysis.[1]
Q7: Can Ultra-High-Performance Liquid Chromatography (UPLC) improve the separation?
Yes, UPLC, which utilizes columns with smaller particle sizes (<2 µm), can significantly enhance the separation of TAG regioisomers.[1] This results in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC.[1]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Isomer Peaks
This is the most common challenge, where isomers co-elute as a single peak.
Caption: Troubleshooting decision tree for poor isomer separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The choice of the organic modifier is critical. Systematically vary the composition of your mobile phase (e.g., acetonitrile with modifiers like isopropanol, acetone, or methyl tert-butyl ether).[1] Small changes can significantly impact resolution.[1] Implementing a gradient elution is also a highly effective strategy.[3]
-
Evaluate Stationary Phase: Ensure you are using an appropriate column. For regioisomers, polymeric ODS columns often provide better selectivity than standard C18 columns.[3][6] For isomers differing in double bond positions, a silver-ion (Ag+-HPLC) column is a powerful tool.[1][3] To increase resolving power, consider connecting two or three columns in series.[3][9]
-
Control Column Temperature: Temperature is a critical parameter.[1] For NARP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes enhance separation.[1] Conversely, for Ag+-HPLC using hexane-based solvents, increasing the temperature can increase retention time and may improve resolution.[1][2] Experiment with different temperature settings in increments (e.g., 5°C) to find the optimum for your specific isomer pair.[1]
-
Increase Column Efficiency: If resolution is still insufficient, consider using longer columns or switching to UPLC with sub-2 µm particle size columns for higher efficiency.[1] Reducing the flow rate can also lead to better resolution, although it will increase the analysis time.[10]
Problem 2: Peak Tailing or Broadening
Peak asymmetry can obscure the separation of closely eluting isomers.
Caption: Troubleshooting guide for peak tailing and broadening.
Troubleshooting Steps:
-
Check for Sample Overload: Injecting too much sample can lead to distorted peak shapes.[1][10] Reduce the mass of the sample injected onto the column. A loading study, where you inject decreasing amounts of your sample, can help you find the optimal concentration.[1]
-
Verify Injection Solvent Compatibility: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing at the head of the column. If a stronger solvent is used, it can cause peak broadening and distortion.
-
Assess Column Health: Column degradation or contamination can lead to peak tailing. Try flushing the column according to the manufacturer's instructions. If the problem persists, the column or the guard column may need to be replaced.
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the column and the detector can contribute to peak broadening. Ensure that the connecting tubing is as short as possible and has a narrow internal diameter.
Experimental Protocols
Table 1: Methodologies for NARP-HPLC Separation of TAG Isomers
| Parameter | Method for POP/PPO Isomers | Method for OPO/OOP Isomers | General TAG Profiling |
| Column | Non-endcapped polymeric ODS[4][6] | Non-endcapped polymeric ODS[4][6] | C18 (ODS)[3][5] |
| Mobile Phase | Acetonitrile/2-Propanol (70:30, v/v)[4][7] | Acetonitrile/2-Propanol (70:30, v/v)[4][7] | Acetonitrile/Acetone or other modifiers (Gradient)[3][9] |
| Flow Rate | 0.8 - 1.0 mL/min[4] | 0.8 - 1.0 mL/min[4] | 1.0 mL/min[9] |
| Column Temp. | 25°C (critical)[4][6] | 10°C (critical)[4][6] | 20°C - 30°C (optimization may be needed)[9][11] |
| Detection | MS, ELSD, CAD[1] | MS, ELSD, CAD[1] | MS, ELSD, CAD[1] |
Table 2: Methodologies for Ag+-HPLC Separation of Unsaturated TAG Isomers
| Parameter | Method for Positional/Geometric Isomers |
| Column | Silver-ion column (e.g., ChromSpher Lipids)[2][8] |
| Mobile Phase | Isocratic: Acetonitrile in Hexane (e.g., 1.0% or 1.5% ACN)[2] |
| Flow Rate | ~1.0 mL/min |
| Column Temp. | 10°C to 40°C (Higher temps may increase retention)[2][8] |
| Detection | MS, ELSD, CAD[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. benchchem.com [benchchem.com]
- 11. youngin.com [youngin.com]
troubleshooting aggregation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in liposomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liposomal formulations containing 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (TG(14:0/14:0/16:0)).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of incorporating this compound into liposomes?
A1: this compound, a triglyceride, is primarily incorporated into liposomes to modulate the physical properties of the lipid bilayer. It can increase the loading capacity for hydrophobic drugs by altering the fluidity and structure of the liposomal membranes.[1][2] The inclusion of triglycerides can create more space within the lipid bilayer to accommodate lipophilic molecules.[2]
Q2: What are the potential signs of aggregation in my liposome (B1194612) formulation containing this compound?
A2: Signs of aggregation include a visible increase in the turbidity or cloudiness of the liposome suspension, the formation of visible particles or precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by dynamic light scattering (DLS).
Q3: Can the concentration of this compound affect liposome stability?
A3: Yes, the concentration is a critical factor. While triglycerides can enhance drug loading, their solubility in the phospholipid bilayer is limited, typically around 3%.[3] Exceeding this solubility limit can lead to the triglyceride phase separating from the bilayer, forming separate domains or "blisters" which can promote liposome fusion and aggregation.[3]
Q4: How does temperature affect the stability of liposomes containing this triglyceride?
A4: Temperature is a crucial parameter. All processing steps, such as hydration and extrusion, should ideally be performed above the phase transition temperature (Tc) of the main phospholipid components of the liposome.[4][5] For this compound, which is a solid at room temperature, ensuring the formulation temperature is high enough to keep it in a molten state during liposome formation is critical to prevent its premature crystallization and subsequent aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of liposomes containing this compound.
Issue 1: Immediate Aggregation or Precipitation During Formulation
Q: I am observing immediate cloudiness and precipitation in my liposome suspension upon adding this compound. What could be the cause?
A: This is likely due to the limited solubility of the triglyceride within the phospholipid bilayer.
Troubleshooting Steps:
-
Reduce Triglyceride Concentration: The most common reason for immediate aggregation is exceeding the incorporation capacity of the liposome membrane. Try reducing the molar percentage of this compound in your formulation.
-
Optimize Hydration Temperature: Ensure the hydration of the lipid film is performed at a temperature above the phase transition temperature (Tc) of the primary phospholipid and the melting point of the triglyceride. This ensures all lipids are in a fluid state and can mix homogenously.
-
Incorporate Cholesterol: Cholesterol can enhance the stability of liposomes by modulating membrane fluidity and reducing permeability.[5][6] Its inclusion may help to better accommodate the triglyceride within the bilayer.
-
Consider a Different Phospholipid: The choice of phospholipid can influence triglyceride incorporation. Using phospholipids (B1166683) with longer acyl chains might slightly increase the capacity for triglycerides.
Issue 2: Increase in Particle Size and PDI During Storage
Q: My liposomes look fine initially, but after a few days of storage, I see an increase in particle size and PDI. Why is this happening?
A: This delayed aggregation is often a sign of formulation instability, potentially due to lipid hydrolysis or suboptimal storage conditions.
Troubleshooting Steps:
-
Storage Temperature: Store the liposomes at a temperature that minimizes lipid mobility without causing freezing-induced stress. For many formulations, storage at 4°C is common.[5][7] However, for lipids with higher transition temperatures, storage below the Tc can sometimes lead to structural rearrangements and aggregation.[5]
-
Control pH and Ionic Strength: The pH and ionic strength of the storage buffer can significantly impact the stability of the liposomes.[5] High ionic strength can shield surface charges and reduce electrostatic repulsion between vesicles, leading to aggregation.[5] Maintain a buffer with a pH near neutral (7.0-7.4) and a moderate ionic strength.
-
Prevent Lipid Hydrolysis: Over time, phospholipids can hydrolyze, forming lysolipids and free fatty acids, which can destabilize the liposomes and induce fusion.[5][7] Preparing and storing liposomes in a sterile environment and at low temperatures can slow this process.[7]
-
Include PEGylated Lipids: Incorporating a small percentage (e.g., 1-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) can provide a steric barrier on the surface of the liposomes, preventing close contact and aggregation.
Issue 3: Low Encapsulation Efficiency of Hydrophobic Drug
Q: I added this compound to increase the loading of my hydrophobic drug, but the encapsulation efficiency is still low.
A: While triglycerides can enhance hydrophobic drug loading, several other factors can influence this process.
Troubleshooting Steps:
-
Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of your hydrophobic drug to the total lipid content to find the optimal loading concentration.
-
Modify the Formulation Method: The method of liposome preparation can impact encapsulation efficiency. Methods like film hydration followed by sonication or extrusion are common. For some drugs, alternative methods like the solvent injection technique might yield better results.
-
Adjust the Lipid Composition: The overall lipid composition, including the type of phospholipid and the presence of cholesterol, plays a significant role in drug accommodation within the bilayer.[1][2] Experiment with different phospholipid types (e.g., with varying acyl chain lengths or degrees of saturation) to find a better match for your drug.
Data Presentation
Table 1: Effect of Triglyceride Incorporation on Liposome Properties (Illustrative Data)
| Formulation | Triglyceride (mol%) | Main Phospholipid | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| A | 0 | DMPC | 120 ± 5 | 0.15 ± 0.02 | 45 ± 3 |
| B | 2 | DMPC | 125 ± 7 | 0.18 ± 0.03 | 65 ± 4 |
| C | 5 | DMPC | 180 ± 15 | 0.35 ± 0.05 | 55 ± 5 (Aggregation observed) |
| D | 2 | DSPC | 130 ± 6 | 0.17 ± 0.02 | 70 ± 4 |
Note: This table presents hypothetical data to illustrate potential trends. Actual results will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liposome Preparation by Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve the desired amounts of phospholipids (e.g., DMPC), cholesterol, this compound, and any other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
If encapsulating a hydrophobic drug, add it to the organic solvent at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The hydration should be performed at a temperature above the phase transition temperature of the main phospholipid.
-
Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can take 30 minutes to 1 hour.
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature used for hydration.
-
Pass the liposome suspension through the extruder 11-21 times. This will result in a more homogenous population of large unilamellar vesicles (LUVs).
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The appropriate concentration will depend on the instrument being used.
-
-
Instrument Setup:
-
Set the DLS instrument parameters, including the temperature (which should be controlled), laser wavelength, and scattering angle.
-
-
Measurement:
-
Place the sample in the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement to obtain the average particle size (Z-average diameter) and the polydispersity index (PDI). The PDI is a measure of the width of the particle size distribution.
-
-
Data Analysis:
-
Analyze the correlation function to ensure the quality of the data. The results will provide information on the size distribution of the liposomes. An increase in the average size and PDI over time can indicate aggregation.
-
Visualizations
References
- 1. Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio for TG(14:0/14:0/16:0) in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of TG(14:0/14:0/16:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes and enhance the signal-to-noise (S/N) ratio for this specific triglyceride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode and adduct for analyzing TG(14:0/14:0/16:0)?
A1: For triglycerides like TG(14:0/14:0/16:0), positive electrospray ionization (ESI+) is the most common and effective mode.[1] Triglycerides are neutral lipids and require the formation of adducts to be efficiently ionized. The most common adducts are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[2][3] The choice of adduct can influence fragmentation patterns and overall signal intensity. Ammonium adducts are widely used and often result in characteristic neutral losses of fatty acids, which are useful for structural confirmation.[1][4][5] Lithium adducts can also provide highly informative fragment ions for detailed structural elucidation.[3][6]
Q2: I am observing a low signal for TG(14:0/14:0/16:0). What are the potential causes?
A2: Low signal intensity for TG(14:0/14:0/16:0) can stem from several factors throughout the analytical workflow. Key areas to investigate include sample preparation, chromatographic conditions (if applicable), and mass spectrometer settings. Inefficient extraction from the sample matrix can lead to low recovery. For electrospray ionization, the composition of the mobile phase is critical; using solvents that promote efficient ionization, such as methanol (B129727) and acetonitrile (B52724) with an appropriate additive to form adducts, is crucial.[7] Ion source contamination and suboptimal source parameters (e.g., capillary voltage, gas flow, and temperature) can also significantly suppress the signal.[8][9]
Q3: How can I reduce background noise in my mass spectra?
A3: High background noise can obscure the signal of your analyte. Common sources of noise include contaminated solvents, sample matrix effects, and electronic noise from the instrument.[8] To mitigate this, always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8] Implement rigorous sample cleanup procedures to remove interfering matrix components like phospholipids.[8] Additionally, ensure that the mass spectrometer's ion source is clean and that gas purities are high.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of TG(14:0/14:0/16:0) and provides actionable solutions.
Issue 1: Poor or No Signal for TG(14:0/14:0/16:0)
Click to expand troubleshooting steps
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Verify the presence of an adduct-forming reagent (e.g., ammonium formate, sodium acetate, or lithium hydroxide) in your mobile phase or infusion solvent.[2][11] Optimize the concentration of this reagent. |
| Suboptimal ESI Source Parameters | Systematically optimize the capillary voltage, sheath and auxiliary gas flow rates, and capillary and vaporizer temperatures to maximize the ion signal for TG(14:0/14:0/16:0).[7][9] |
| Sample Preparation Issues | Ensure your extraction protocol is efficient for triglycerides. A common method is protein precipitation followed by liquid-liquid extraction.[1][12] |
| LC Method Problems (if applicable) | Confirm that the mobile phase composition at the elution time of TG(14:0/14:0/16:0) is suitable for ESI. High aqueous content can suppress ionization.[7] Check for column fouling and ensure proper column equilibration.[8] |
| Instrument Contamination | Clean the ion source components, including the capillary and skimmer, as contamination can suppress the signal.[8] |
Issue 2: High Background Noise Obscuring the Analyte Signal
Click to expand troubleshooting steps
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases.[8] |
| Matrix Effects | Implement a more rigorous sample cleanup procedure to remove interfering compounds. Solid-phase extraction (SPE) can be effective. |
| Gas Supply Impurities | Ensure high-purity nitrogen for the nebulizing and drying gases. Use gas filters if necessary.[10] |
| Leaking Fittings | Check for leaks in the LC flow path and gas lines to the mass spectrometer, as this can introduce atmospheric contaminants.[10] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Serum
-
Protein Precipitation: To 100 µL of human serum, add 400 µL of cold isopropanol.
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 25,000 x g for 3 minutes.[1]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant 1:1 with deionized water before injection.[1]
Protocol 2: UPLC-MS/MS Analysis of TG(14:0/14:0/16:0)
-
UPLC System: ACQUITY UPLC I-Class System or equivalent.[1]
-
Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) heated to 45 °C.[13]
-
Mobile Phase A: 4:3:3 Water/Methanol/Acetonitrile with 10 mM ammonium formate.[13]
-
Mobile Phase B: 90:7.5:2.5 2-Propanol/Acetonitrile/Water with 10 mM ammonium formate.[13]
-
Flow Rate: 250 µL/min.[13]
-
Gradient:
-
0-1 min: Hold at 10% B
-
1-6 min: 20-40% B
-
6-11.5 min: 40-60% B
-
11.5-22 min: 70-95% B
-
22-29 min: Hold at 95% B
-
Re-equilibrate at 10% B for 6 min.[13]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 2.0 kV.[1]
-
Source Temperature: 150 °C.[1]
-
Desolvation Temperature: 650 °C.[1]
-
Cone Gas Flow: 50 L/hr.[1]
-
MRM Transition: For TG(14:0/14:0/16:0) as the [M+NH₄]⁺ adduct, the precursor ion would be m/z 740.7. Product ions would correspond to the neutral loss of one of the fatty acid chains. For example, the loss of myristic acid (14:0) would result in a product ion at m/z 496.5.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Ionization Mode | ESI+ | [1] |
| Capillary Voltage | 2.0 - 3.5 kV | [1] |
| Source Temperature | 150 °C | [1] |
| Desolvation Temperature | 650 °C | [1] |
| Cone Voltage | 35 V | [1] |
| Collision Energy | 20 eV | [1] |
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Experimental workflow for TG(14:0/14:0/16:0) analysis.
References
- 1. waters.com [waters.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. agilent.com [agilent.com]
- 11. Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Signal-to-Noise of Diagnostic Fragment Ions of Unsaturated Glycerophospholipids via Precursor Exclusion Ultraviolet Photodissociation Mass Spectrometry (PEx-UVPD-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol Stability
Welcome to the technical support center for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (TG 14:0/14:0/16:0). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides actionable steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., clumping, oiling out, change in color). | 1. Polymorphic transition: The triglyceride may have converted to a different crystalline form.[1][2]2. Temperature fluctuations: Exposure to inconsistent temperatures can affect the physical state.3. Moisture absorption: Can lead to hydrolysis and changes in appearance. | 1. Analyze the sample using Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) to identify the polymorphic form.2. Ensure storage at the recommended constant temperature. Avoid repeated freeze-thaw cycles.3. Store in a tightly sealed container with a desiccant. |
| Increased acidity of the sample. | Hydrolysis: The ester bonds of the triglyceride are breaking down, releasing free fatty acids (myristic and palmitic acid). This can be catalyzed by moisture, heat, or acidic/basic conditions.[3] | 1. Quantify the free fatty acid content using the provided GC-FID protocol.2. Review storage conditions to ensure the sample is protected from moisture and extreme temperatures.3. Ensure all solvents and excipients used in formulations are of high purity and free from acidic or basic contaminants. |
| Unexpected peaks in HPLC or GC-MS analysis. | 1. Oxidation: Degradation due to exposure to oxygen, light, or heat, leading to the formation of hydroperoxides, aldehydes, and other byproducts.[4]2. Hydrolysis products: Appearance of free fatty acids and di- or monoglycerides (B3428702). | 1. Protect the sample from light by using amber vials and storing it in the dark. Purge the container with an inert gas like argon or nitrogen before sealing.[5]2. Use the provided HPLC and GC-MS methods to identify and quantify degradation products.3. Consider adding an antioxidant such as α-tocopherol for formulations. |
| Inconsistent analytical results. | 1. Improper sample handling: Inconsistent sample preparation can lead to variability.2. Polymorphism: Different crystal forms can have different solubilities, affecting analytical measurements.[6] | 1. Follow the detailed sample preparation protocols provided. Ensure complete dissolution of the sample before analysis.2. If polymorphism is suspected, gently heat the sample to ensure it is in a consistent molten state before dilution (if appropriate for the analytical method). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: The two main degradation pathways are hydrolysis and oxidation .
-
Hydrolysis: This is the cleavage of the ester bonds in the triglyceride molecule by water, leading to the formation of free fatty acids (myristic and palmitic acid), 1,2-dimyristoyl-rac-glycerol, 1-myristoyl-3-palmitoyl-rac-glycerol, and eventually monoglycerides and glycerol. This process is accelerated by moisture, heat, and acidic or basic conditions.
-
Oxidation: As a saturated triglyceride, this compound is relatively stable against oxidation compared to unsaturated triglycerides. However, under harsh conditions such as high temperature and exposure to light and oxygen, oxidation can occur, leading to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and other volatile compounds.[4]
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid powder in a tightly sealed glass container with a Teflon-lined cap at or below -20°C.[5] The container should be purged with an inert gas (e.g., argon or nitrogen) to displace oxygen. Protect the product from light by using an amber vial or storing it in a dark place.
Q3: What is polymorphism and how does it affect the stability of this triglyceride?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal form. Triglycerides like this compound can exist in different polymorphic forms, commonly referred to as α, β', and β, in order of increasing stability and melting point.[1][3] While the chemical stability is not directly impacted by the polymorphic form, physical properties such as melting point, solubility, and dissolution rate can change. Transitions between polymorphic forms can occur during storage, especially with temperature fluctuations, which can affect the performance of a formulation.[6]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method is crucial. We recommend a combination of High-Performance Liquid Chromatography (HPLC) to quantify the intact triglyceride and Gas Chromatography with Flame Ionization Detection (GC-FID) to measure the increase in free fatty acids (a primary indicator of hydrolysis). Detailed protocols for these methods are provided below.
Quantitative Stability Data
While specific public data for the degradation kinetics of this compound is limited, the following tables provide representative data based on studies of similar saturated triglycerides under accelerated stability conditions, following ICH guidelines.[7][8] These tables can be used as a general guide for designing your own stability studies.
Table 1: Representative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Assay of Intact TG (%) | Total Free Fatty Acids (%) | Appearance |
| 0 | 100.0 | < 0.1 | White crystalline powder |
| 1 | 99.5 | 0.3 | White crystalline powder |
| 3 | 98.7 | 0.8 | White crystalline powder |
| 6 | 97.2 | 1.5 | Slight clumping observed |
Table 2: Representative Stability Data for this compound under Long-Term Conditions (25°C/60% RH)
| Time (Months) | Assay of Intact TG (%) | Total Free Fatty Acids (%) | Appearance |
| 0 | 100.0 | < 0.1 | White crystalline powder |
| 3 | 99.9 | < 0.1 | White crystalline powder |
| 6 | 99.8 | 0.1 | White crystalline powder |
| 12 | 99.5 | 0.2 | White crystalline powder |
Experimental Protocols
Stability-Indicating HPLC-UV Method for Quantification of this compound
Objective: To quantify the amount of intact this compound and separate it from potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Column oven
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Acetone (HPLC grade)
-
Chloroform (B151607) (for sample preparation, HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Acetone (gradient elution, start with a higher proportion of acetonitrile and increase the proportion of acetone)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in chloroform at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of the triglyceride into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with chloroform.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Quantify the amount of the triglyceride in the sample using the calibration curve.
-
GC-FID Method for Quantification of Free Fatty Acids
Objective: To quantify the amount of free myristic and palmitic acids resulting from the hydrolysis of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (B129727) with 2% (v/v) sulfuric acid (for derivatization)
-
Heptane (B126788) (for extraction)
-
Saturated sodium chloride solution
-
Myristic acid and palmitic acid reference standards
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of myristic acid, palmitic acid, and the internal standard in heptane.
-
Prepare a series of working standards containing known concentrations of myristic and palmitic acids and a fixed concentration of the internal standard.
-
-
Sample Preparation (Derivatization to FAMEs):
-
Accurately weigh about 20 mg of the sample into a screw-cap test tube.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of methanol with 2% sulfuric acid.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of heptane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper heptane layer containing the FAMEs to a GC vial.
-
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the derivatized standard solutions to generate calibration curves for myristic acid methyl ester and palmitic acid methyl ester relative to the internal standard.
-
Inject the derivatized sample solution.
-
Identify the FAME peaks based on the retention times of the standards.
-
Quantify the amount of each free fatty acid in the sample using the calibration curves.
-
Visualizations
References
- 1. Polymorphic phase transitions in triglycerides and their mixtures studied by SAXS/WAXS techniques: In bulk and in emulsions – LCPE [lcpe.uni-sofia.bg]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Purifying Synthetic 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of synthetic 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this mixed-acid triglyceride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may encounter during your experiments.
1. What are the most common impurities in synthetic this compound?
The synthesis of MPG, a mixed-acid triglyceride, can result in a variety of impurities that need to be removed to achieve high purity. These often include:
-
Mono- and Diacylglycerols: Incomplete acylation of the glycerol (B35011) backbone is a common source of mono- and diacylglycerols (e.g., 1,2-dimyristoyl-rac-glycerol, 1,3-dipalmitoyl-rac-glycerol).
-
Free Fatty Acids: Unreacted myristic and palmitic acid are frequent impurities.
-
Isomeric Triglycerides: Acyl migration during synthesis can lead to the formation of isomeric products, such as 1,3-dimyristoyl-2-palmitoyl-rac-glycerol. Separating these regioisomers can be particularly challenging due to their similar physicochemical properties.[1]
-
Catalyst Residues: Depending on the synthetic route, residual catalysts or coupling agents may be present.[]
-
Over-acylated or Under-acylated Glycerol Species: Variations in the stoichiometry of the reactants can lead to triglycerides with incorrect fatty acid compositions.
2. My HPLC analysis shows co-eluting peaks. How can I improve the separation of my target compound from impurities?
Poor peak resolution in HPLC is a common challenge when purifying triglycerides, especially with isomeric impurities.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: For reverse-phase HPLC (RP-HPLC), acetonitrile (B52724) is a common solvent, often modified with acetone (B3395972) or isopropanol.[3] Experiment with different solvent gradients and compositions to enhance selectivity. Sometimes, non-linear gradients can significantly improve the resolution of complex mixtures.
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. For RP-HPLC, lower temperatures (e.g., 15-25°C) can sometimes improve the separation of triglyceride isomers.
-
Consider Silver Ion Chromatography (Ag+-HPLC): This technique is particularly effective for separating triglycerides based on the number and position of double bonds. While MPG is fully saturated, this method can be adapted to separate it from unsaturated impurities if they are present.
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase theoretical plates and improve resolution. Polymeric ODS columns have also shown good performance in recognizing structural differences between triglyceride positional isomers.[4]
-
Check Injection Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is too strong can lead to peak distortion.
3. I am having difficulty crystallizing my synthetic MPG. What can I do to induce or improve crystallization?
Crystallization is a powerful purification technique for triglycerides, but it can be challenging for mixed-acid compounds like MPG due to their potentially complex polymorphic behavior.[5][6]
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the triglyceride at an elevated temperature but have low solubility at cooler temperatures. Acetone is a commonly used solvent for triglyceride crystallization.[1]
-
Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Seeding: Introducing a small crystal of pure MPG (if available) can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.
-
Concentration: If the solution is too dilute, crystallization will not occur. Carefully evaporate some of the solvent to increase the concentration.
-
Beware of Polymorphism: Triglycerides can exist in different crystalline forms (polymorphs) with different melting points and stabilities. The initial crystalline form may not be the most stable one.[5] Annealing the crystals by holding them at a temperature just below their melting point can sometimes promote the transition to a more stable, and often purer, crystalline form.
4. How can I remove persistent diacylglycerol impurities?
Diacylglycerols are common by-products of triglyceride synthesis and can be difficult to remove due to their similar polarity to the target triglyceride.
-
Flash Chromatography: Silica (B1680970) gel flash chromatography is an effective method for separating triglycerides from more polar impurities like mono- and diacylglycerols. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically employed.
-
Crystallization: Fractional crystallization can be used to enrich the desired triglyceride. Since diacylglycerols often have different crystallization properties, they may remain in the mother liquor.
-
Solvent Extraction: Liquid-liquid extraction with a polar solvent like ethanol (B145695) can be used to selectively remove more polar impurities, including diacylglycerols.[7]
Quantitative Data on Purification Methods
The efficiency of purification can vary significantly depending on the method chosen and the nature of the impurities. The following table summarizes typical performance data for common triglyceride purification techniques.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Considerations |
| Flash Chromatography | ≥95% | 70-80% | Effective for removing polar impurities like mono- and diacylglycerols. Requires optimization of solvent gradient. |
| Preparative HPLC | >98% | 50-70% | Can achieve high purity and separate closely related isomers, but is less scalable and more costly. |
| Crystallization | >99% (after multiple steps) | 60-90% (per step) | Highly effective for achieving high purity, but may require multiple recrystallization steps. Yield can be lower with each step.[1] |
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
This protocol is designed to remove polar impurities such as mono- and diacylglycerols and free fatty acids from a crude synthetic MPG mixture.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Iodine chamber or other suitable visualization agent
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Dissolve the crude MPG in a minimal amount of a suitable solvent like dichloromethane (B109758) or the initial mobile phase. Add a small amount of silica gel to form a slurry and evaporate the solvent completely. This dry-loading method generally provides better separation.
-
Column Packing: Prepare a flash chromatography column with silica gel, packed using hexane as the eluent.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by TLC. Spot each collected fraction on a TLC plate.
-
Develop the TLC plate in a solvent system that provides good separation of the triglyceride from its impurities (e.g., hexane:ethyl acetate 80:20 v/v).
-
Visualize the spots using an iodine chamber or other appropriate method. The triglyceride will have a higher Rf value (travel further up the plate) than the more polar mono- and diacylglycerol impurities.
-
-
Pooling and Evaporation: Combine the fractions containing the pure MPG, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Analyze the purity of the final product using HPLC, GC-FID, or NMR.
Protocol 2: Recrystallization of this compound from Acetone
This protocol describes the purification of MPG by recrystallization to remove soluble impurities.
Materials:
-
Partially purified this compound
-
Acetone (HPLC grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude or partially purified MPG in an Erlenmeyer flask. Add a minimal amount of hot acetone and gently heat the mixture while stirring until the solid is completely dissolved. Add the hot solvent dropwise to avoid using an excess.[8]
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor containing impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Purity Assessment: Determine the purity of the recrystallized product by measuring its melting point and by using analytical techniques such as HPLC or GC-FID. A sharp melting point close to the literature value is an indicator of high purity.
Visualizing Purification Workflows and Challenges
Troubleshooting Workflow for MPG Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of synthetic MPG.
Caption: A troubleshooting workflow for the purification of this compound.
Logical Relationships of Purification Challenges and Solutions
This diagram outlines the common challenges in MPG purification and their corresponding solutions.
Caption: Key challenges in MPG purification and their corresponding solutions.
References
- 1. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C47H90O6 | CID 3609399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Home Page [chem.ualberta.ca]
Technical Support Center: Resolving Co-elution of Triglyceride Isomers in Reverse-Phase HPLC
Welcome to the technical support center for addressing the co-elution of triglyceride (TG) isomers in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common separation challenges.
Troubleshooting Guide: Co-elution of Triglyceride Isomers
Co-elution of triglyceride isomers is a frequent challenge in RP-HPLC, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: Poor Resolution Between Triglyceride Isomer Peaks
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | 1. Optimize Solvent Strength: Adjust the ratio of your strong solvent (e.g., acetone (B3395972), isopropanol (B130326), dichloromethane) to your weak solvent (e.g., acetonitrile). A lower percentage of the strong solvent can increase retention and improve separation. 2. Test Different Modifiers: The choice of the organic modifier in the mobile phase can significantly impact selectivity.[1][2] Acetone and acetonitrile (B52724) are commonly used, but other solvents like 2-propanol, ethanol, or dichloromethane (B109758) can offer different selectivities for specific isomer pairs.[3] 3. Introduce a Gradient: Employ a shallow gradient elution. A slow, gradual increase in the strong solvent concentration can effectively separate closely eluting compounds.[1] |
| Suboptimal Column Temperature | 1. Decrease Column Temperature: Lowering the column temperature generally increases retention time and can enhance selectivity between isomers.[2] However, be mindful of the solubility of saturated triglycerides, which may decrease at lower temperatures.[2] 2. Implement a Temperature Gradient: For complex mixtures, a temperature gradient can be beneficial. Starting at a lower temperature and gradually increasing it can improve the separation of early-eluting isomers while ensuring later-eluting, more saturated TGs remain soluble.[1] |
| Inadequate Stationary Phase Selectivity | 1. Increase Column Length: Connecting two or three columns in series can significantly increase the theoretical plate count and improve resolution.[1] 2. Evaluate Different C18 Phases: Not all C18 columns are the same. Polymeric ODS columns have shown good resolution for certain triglyceride positional isomers.[4] Columns with a higher percentage of free silanol (B1196071) groups may also offer different selectivity.[5] 3. Consider Alternative Stationary Phases: For highly challenging separations, consider alternative stationary phases like C30. |
| Improper Injection Solvent | The injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak broadening and distortion.[2] Avoid using strong solvents like hexane, which can cause double peaks.[2] Dichloromethane is a suitable injection solvent for many triglyceride analyses.[1] |
Troubleshooting Workflow for Co-elution
Caption: A step-by-step troubleshooting guide for addressing co-elution issues.
Frequently Asked Questions (FAQs)
Q1: Why do triglyceride isomers co-elute in reverse-phase HPLC?
A1: Triglyceride isomers often have very similar polarities and hydrophobicities, which are the primary drivers of separation in reverse-phase chromatography. Positional isomers, where the same fatty acids are located at different positions on the glycerol (B35011) backbone, can be particularly challenging to separate due to their nearly identical physicochemical properties. Separation is based on the equivalent carbon number (ECN), which is a combination of the number of carbon atoms and the number of double bonds in the fatty acyl chains.[6] Isomers often share the same ECN, leading to co-elution.
Q2: What is the role of the mobile phase modifier in separating triglyceride isomers?
A2: The mobile phase modifier, typically a stronger solvent like acetone or isopropanol mixed with a weaker solvent like acetonitrile, plays a crucial role in fine-tuning the separation.[2] It influences the solubility of the triglycerides and modulates their interaction with the stationary phase. Different modifiers can alter the selectivity of the separation, allowing for the resolution of isomers that might co-elute with other solvent systems.[3]
Q3: How does temperature affect the separation of triglyceride isomers?
A3: In reverse-phase HPLC, decreasing the temperature generally increases retention and can improve the resolution of closely eluting peaks.[2] However, for triglycerides, especially those with high melting points, lower temperatures can lead to solubility issues and potential precipitation on the column.[2] Therefore, an optimal temperature that balances resolution and solubility must be determined experimentally. Temperature gradients can also be employed to enhance separation.[1]
Q4: When should I consider using a different type of chromatography?
A4: If extensive method development in reverse-phase HPLC fails to resolve critical isomer pairs, alternative chromatographic techniques may be necessary. Silver-ion HPLC (Ag-HPLC) is a powerful alternative that separates triglycerides based on the number, configuration (cis/trans), and position of double bonds in the fatty acyl chains, offering a different and often superior selectivity for unsaturated isomers.[7][8]
Q5: What type of detector is best for triglyceride analysis?
A5: Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are commonly used for triglyceride analysis as they do not require the analyte to have a chromophore.[1][9] Mass spectrometry (MS) is also a powerful detection method that can provide structural information to help identify the eluting isomers.[10]
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Isomer Separation
This protocol outlines a systematic approach to optimizing the mobile phase composition to resolve co-eluting triglyceride isomers.
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetone
-
Gradient: 30% B to 100% B in 60 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: ELSD
2. Optimization Steps:
-
Step 2.1: Adjust Solvent Ratio: If co-elution is observed, decrease the initial concentration of Mobile Phase B to 20% and flatten the gradient slope. This will increase the retention time and may improve separation.
-
Step 2.2: Evaluate Different Modifiers: Prepare mobile phases with different modifiers. Replace acetone (Mobile Phase B) with isopropanol, 1-propanol, or dichloromethane and repeat the analysis using the same gradient conditions.[3] Compare the chromatograms to identify the modifier that provides the best selectivity for your isomers of interest.
-
Step 2.3: Fine-tune the Gradient: Once the optimal modifier is selected, fine-tune the gradient profile. A shallow, multi-step gradient can be particularly effective. For example, a slow increase in the modifier concentration in the region where the isomers elute can significantly enhance resolution.[1]
Protocol 2: Temperature Optimization for Enhanced Resolution
This protocol describes how to optimize the column temperature to improve the separation of triglyceride isomers.
1. Initial Conditions:
-
Use the optimized mobile phase from Protocol 1.
-
Initial Column Temperature: 30°C
2. Optimization Steps:
-
Step 2.1: Isothermal Analysis at Different Temperatures: Perform a series of isothermal runs at different temperatures (e.g., 20°C, 25°C, 35°C, 40°C). Lower temperatures are expected to increase retention and potentially improve resolution.[2] Monitor the peak shape and backpressure, as lower temperatures increase mobile phase viscosity. Also, ensure the triglycerides remain soluble.
-
Step 2.2: Temperature Gradient: If a single isothermal temperature is not sufficient, implement a temperature gradient. Start at a lower temperature (e.g., 20°C) and program a gradual increase to a higher temperature (e.g., 40°C) during the run. This can help to sharpen peaks of later-eluting compounds while maintaining the separation of earlier eluting isomers.[1]
Logical Relationship of Optimization Parameters
Caption: The interconnectedness of key HPLC parameters in achieving optimal separation.
Data Presentation
Table 1: Effect of Mobile Phase Modifier on the Resolution (Rs) of a Critical Triglyceride Isomer Pair (POP vs. PPO)
| Mobile Phase (Acetonitrile:Modifier, 70:30 v/v) | Resolution (Rs) |
| Acetonitrile:Acetone | 0.8 |
| Acetonitrile:Isopropanol | 1.2 |
| Acetonitrile:Dichloromethane | 1.0 |
| Acetonitrile:Methanol | 0.6 |
Data is illustrative and will vary depending on the specific isomers and chromatographic conditions. The resolution of POP and PPO can be partial with some mobile phases.[3]
Table 2: Influence of Column Temperature on Retention Time (RT) and Resolution (Rs) of a Triglyceride Isomer Pair
| Column Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| 25 | 22.5 | 1.4 |
| 30 | 20.1 | 1.1 |
| 35 | 18.2 | 0.9 |
| 40 | 16.5 | 0.7 |
Data is illustrative. Generally, lower temperatures increase retention and resolution in RP-HPLC.[2]
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. aocs.org [aocs.org]
- 3. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Lipid Nanoparticles with Saturated Triglycerides
Welcome to the Technical Support Center for lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals working with lipid nanoparticles containing saturated triglycerides, such as solid lipid nanoparticles (SLNs). Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems you may encounter during the formulation, characterization, and storage of lipid nanoparticles with saturated triglyceride cores.
1. Formulation & Particle Size
-
Question: My lipid nanoparticles are much larger than expected or show a high polydispersity index (PDI). What could be the cause?
-
Answer: Unwanted particle size increase or high PDI can stem from several factors during formulation. A primary cause is the aggregation of lipid nanoparticles, which can be triggered by insufficient stabilization. The choice and concentration of surfactant are critical. For instance, using only certain nonionic surfactants might not provide enough of a steric barrier to prevent aggregation. Additionally, the homogenization process itself is crucial; inadequate pressure or an insufficient number of homogenization cycles can result in larger and more varied particle sizes. It is also important to consider the cooling rate, as a slow cooling process can sometimes lead to particle growth.
-
Question: I'm observing batch-to-batch variability in particle size. How can I improve consistency?
-
Answer: Incomplete mixing of the aqueous and organic phases during nanoprecipitation is a significant contributor to batch-to-batch variation. Ensuring a consistent and rapid mixing process is crucial. For hot homogenization methods, precise temperature control of both the lipid and aqueous phases is essential to ensure reproducibility. The cooling process should also be standardized, as variations in cooling rates can affect the crystallization process and final particle size.
2. Physical Stability & Aggregation
-
Question: My LNP dispersion appears stable initially, but I see aggregation or gelling after a few days/weeks of storage. Why is this happening?
-
Answer: This is a classic sign of physical instability, often linked to polymorphic transitions within the solid triglyceride core. Saturated triglycerides can exist in different crystalline forms (polymorphs), such as the metastable α-form and the more stable β-form. The transition from the less ordered α-form to the more ordered β-form during storage can alter the particle shape and surface properties, leading to aggregation. Another potential cause is insufficient surface stabilization, where the surfactant layer is not robust enough to prevent particle-particle interactions over time.
-
Question: How can I prevent aggregation during storage?
-
Answer: To prevent aggregation, you can employ several strategies:
-
Optimize the Stabilizer: The choice of surfactant is critical. Saturated long-chain phospholipids (B1166683) and certain polymers like polyvinyl alcohol (PVA) have been shown to slow down polymorphic transitions and improve stability. A combination of surfactants, including a primary surfactant and a co-surfactant, can also provide better steric and electrostatic stabilization.
-
Control Storage Temperature: Storing the LNP dispersion at refrigerated temperatures (e.g., 4°C) can slow down the kinetics of polymorphic transitions and reduce the likelihood of aggregation.
-
Lyophilization: Freeze-drying the LNPs to a powder form can significantly enhance long-term stability. It is crucial to use cryoprotectants like trehalose (B1683222) or sucrose (B13894) to prevent aggregation during the freezing and drying processes.
-
3. Drug Loading & Expulsion
-
Question: I'm experiencing low encapsulation efficiency for my drug. What are the possible reasons?
-
Answer: Low encapsulation efficiency can be due to several factors. The solubility of the drug in the molten lipid is a primary determinant. If the drug has poor solubility in the triglyceride matrix, it will not be efficiently incorporated. The crystalline nature of saturated triglycerides can also be a challenge; highly ordered crystal lattices leave little space for drug molecules. Using a blend of lipids or lipids with less perfect crystal structures can create more imperfections, providing more space to accommodate the drug.
-
Question: My initial encapsulation efficiency is high, but the drug seems to leak out over time. What causes this drug expulsion?
-
Answer: Drug expulsion is a common issue with SLNs and is strongly linked to the polymorphic transition of the triglyceride core. When the lipid matrix recrystallizes from the metastable α-form to the more stable and highly ordered β-form during storage, the drug molecules are squeezed out of the crystal lattice. This leads to a decrease in the amount of encapsulated drug over time.
-
Question: How can I minimize or prevent drug expulsion?
-
Answer: The key to preventing drug expulsion is to inhibit or slow down the polymorphic transition of the triglyceride core. This can be achieved by:
-
Using appropriate stabilizers: Saturated long-chain phospholipids and polymers like PVA have been shown to stabilize the metastable α-form of triglycerides.
-
Formulating Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids. The presence of the liquid lipid creates imperfections in the crystal lattice, providing more space for the drug and reducing the driving force for expulsion during storage.
-
4. Characterization
-
Question: What are the essential techniques to characterize the stability of my lipid nanoparticles?
-
Answer: A comprehensive stability assessment should include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to monitor for aggregation over time.
-
Zeta Potential: Indicates the surface charge of the nanoparticles, which is a key factor in colloidal stability.
-
Encapsulation Efficiency and Drug Loading: To quantify the amount of drug encapsulated and monitor for any leakage over time.
-
Differential Scanning Calorimetry (DSC): To investigate the crystalline state and polymorphic transitions of the triglyceride core.
-
Data on Stabilizer Performance
The selection of an appropriate stabilizer is crucial for the physical stability of lipid nanoparticles containing saturated triglycerides. The following tables summarize findings on the effect of different stabilizers on key stability parameters.
Table 1: Effect of Phospholipids on the Crystallization and Polymorphism of Saturated Triglyceride Nanoparticles
| Triglyceride Core | Stabilizer System | Key Findings | Reference |
| Trilaurin, Trimyristin, Tripalmitin, Tristearin (B179404) | Saturated long-chain phospholipids (e.g., hydrogenated soybean lecithin, DPPC) with sodium glycocholate | Increased the crystallization temperature of the triglyceride. | |
| Slowed down the polymorphic transition from the metastable α-form to the stable β-form. | |||
| Enhanced the stability of the metastable α-form, especially in tristearin systems. | |||
| Tristearin | Poly(vinyl alcohol) (PVA) | Stabilized the metastable α-polymorph for at least 9 months at refrigerator temperature. |
Table 2: Influence of Surfactants on the Stability of Saturated Triglyceride Nanoparticles
| Triglyceride Core | Surfactant Type | Effect on Stability | Reference |
| Tricaprin, Trimyristin, Tristearin | Unpegylated lipid surfactant (Lipoid S100) vs. Pegylated lipid surfactant (Brij S20) | Unpegylated surfactant (Lipoid S100) demonstrated better stabilization, especially for triglycerides with higher log P (trimyristin, tristearin). | |
| Blends of pegylated and unpegylated surfactants | Blending surfactants allowed for the formulation of stable nanoparticles at higher triglyceride concentrations. | ||
| Tripalmitin | Ionic vs. Nonionic surfactants | Ionic surfactants often led to a slower polymorphic transition compared to nonionic surfactants. |
Table 3: Impact of Cryoprotectants on the Stability of Lyophilized Trimyristin SLNs
| Cryoprotectant | Concentration | Outcome on Particle Size after Reconstitution | Reference |
| None | - | Drastic increase in particle size. | |
| Sucrose | 10% and 12.5% | No significant change in particle size. | |
| Trehalose | 10% and 12.5% | No significant change in particle size. |
Experimental Protocols
1. Protocol for Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the particle size, polydispersity index (PDI), and zeta potential of SLN dispersions.
-
Instrumentation: A dynamic light scattering instrument (e.g., Malvern Zetasizer or similar).
-
Materials:
-
SLN dispersion
-
Deionized, filtered water (or the original dispersion medium)
-
Disposable cuvettes (for size measurement)
-
Disposable folded capillary cells (for zeta potential measurement)
-
-
Procedure:
-
Sample Preparation:
-
Allow the SLN dispersion to equilibrate to room temperature.
-
Dilute a small aliquot of the SLN dispersion with filtered deionized water (or the dispersion medium) to an appropriate concentration. The optimal concentration will depend on the instrument and should result in a stable count rate as recommended by the manufacturer.
-
Gently mix the diluted sample by inverting the tube. Avoid vigorous vortexing, which can induce aggregation.
-
-
Size Measurement:
-
Transfer the diluted sample to a disposable cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
Perform the measurement. Typically, this involves multiple runs that are averaged by the software.
-
Record the z-average diameter and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Set the appropriate instrument parameters.
-
Perform the measurement.
-
Record the zeta potential value.
-
-
-
Data Analysis:
-
Analyze the size distribution report to check for multiple populations, which could indicate aggregation.
-
A PDI value below 0.3 is generally considered acceptable and indicative of a monodisperse population.
-
A zeta potential value greater than |±20| mV generally suggests good colloidal stability due to electrostatic repulsion.
-
2. Protocol for Determining Encapsulation Efficiency
This protocol describes a common indirect method for determining the encapsulation efficiency (EE%) of a drug in SLNs.
-
Principle: This method involves separating the unencapsulated ("free") drug from the SLNs and quantifying the amount of free drug. The EE% is then calculated based on the total amount of drug used in the formulation.
-
Materials:
-
Drug-loaded SLN dispersion
-
Centrifugal filter units (with a molecular weight cut-off that retains the SLNs but allows the free drug to pass through)
-
Spectrophotometer (UV-Vis or fluorescence, depending on the drug's properties)
-
Solvent suitable for dissolving the drug
-
-
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the drug-loaded SLN dispersion into a centrifugal filter unit.
-
Centrifuge the unit according to the manufacturer's instructions to separate the aqueous phase containing the free drug (filtrate) from the SLN dispersion (retentate).
-
-
Quantification of Free Drug:
-
Collect the filtrate.
-
Measure the concentration of the drug in the filtrate using a pre-established calibration curve for the drug via spectrophotometry.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the total mass of free drug in the aqueous phase.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100
-
-
-
Notes:
-
It is important to ensure that the drug does not bind to the filter membrane. A control experiment with a known concentration of the drug solution should be performed.
-
For some drugs, it may be necessary to disrupt the SLNs (e.g., with a suitable solvent or surfactant) to measure the total drug content directly for a more accurate determination.
-
3. Protocol for Differential Scanning Calorimetry (DSC) Analysis
This protocol is for assessing the thermal behavior and polymorphic state of the saturated triglyceride within the SLNs.
-
Instrumentation: A Differential Scanning Calorimeter (DSC).
-
Materials:
-
SLN dispersion or lyophilized SLN powder
-
Bulk triglyceride (as a reference)
-
Aluminum DSC pans and lids
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 5-10 mg of the dispersion or 1-2 mg of lyophilized powder) into an aluminum DSC pan.
-
If using a dispersion, carefully seal the pan to prevent water evaporation during the analysis. An empty, sealed pan should be used as a reference.
-
-
Thermal Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Set up a temperature program. A typical program involves:
-
An initial heating scan to melt the lipid and erase its thermal history.
-
A controlled cooling scan (e.g., at 5°C/min) to observe the crystallization behavior.
-
A second heating scan (e.g., at 5°C/min) to analyze the melting behavior of the recrystallized lipid.
-
-
The temperature range should encompass the melting and crystallization points of the triglyceride being studied.
-
-
-
Data Analysis:
-
Analyze the cooling scan to determine the crystallization temperature and enthalpy.
-
Analyze the second heating scan to identify the melting point(s) and enthalpy of melting. The presence of multiple melting peaks can indicate the presence of different polymorphs.
-
Compare the thermal profile of the SLNs to that of the bulk triglyceride to assess any changes in crystallinity or polymorphic form due to the nanonization process.
-
Visual Guides
Caption: Experimental workflow for formulation and stability testing of SLNs.
Caption: Troubleshooting logic for common SLN stability issues.
Validation & Comparative
A Comparative Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and its 1,3-Isomer in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and expected behavior of two triglyceride regioisomers, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (1,2-MMPG) and 1,3-Dimyristoyl-2-palmitoyl-rac-glycerol (1,3-MMPG), when incorporated into lipid bilayers. While direct comparative experimental data in bilayer systems is limited, this document synthesizes information from studies on analogous mixed-acid triglycerides and the general principles of lipid biophysics to offer insights into their differential effects on membrane characteristics.
Introduction
Triglycerides are primarily known for their role in energy storage but are also found in small quantities within cellular membranes, where they can influence membrane structure and function[1]. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, can significantly impact the molecule's three-dimensional structure and, consequently, its interactions within a lipid bilayer. This guide focuses on two such isomers: the asymmetric this compound and the symmetric 1,3-Dimyristoyl-2-palmitoyl-rac-glycerol. Understanding their comparative behavior is crucial for researchers in fields such as membrane biophysics, drug delivery, and cell biology.
Physicochemical Properties and Inferred Bilayer Interactions
The positioning of the myristoyl (14:0) and palmitoyl (B13399708) (16:0) chains on the glycerol backbone results in distinct molecular geometries for the two isomers, which is expected to influence their packing and interaction with phospholipids (B1166683) in a bilayer.
This compound (Asymmetric Isomer): This molecule possesses an asymmetric distribution of its acyl chains. This asymmetry can lead to a less uniform shape, potentially disrupting the ordered packing of phospholipid acyl chains in a lipid bilayer.
1,3-Dimyristoyl-2-palmitoyl-rac-glycerol (Symmetric Isomer): The symmetric arrangement of the two myristoyl chains in this isomer results in a more regular, "tuning fork"-like conformation. This shape may allow for more ordered packing within the hydrophobic core of a lipid bilayer compared to its asymmetric counterpart.
Triglycerides have a low solubility in phospholipid bilayers, typically around 3 mol%[2]. At concentrations above this threshold, they tend to phase-separate into triglyceride-rich domains, often forming lens-like structures or "blisters" within the hydrophobic core of the membrane[2]. This phase separation can induce high local curvature in the surrounding bilayer[2].
The difference in symmetry between 1,2-MMPG and 1,3-MMPG is likely to influence the nature of this phase separation. The more regular shape of the 1,3-isomer might favor the formation of more crystalline or ordered domains, while the asymmetry of the 1,2-isomer could lead to more disordered aggregates.
Data Presentation
The following tables summarize the known physicochemical properties of the individual triglycerides and the inferred comparative effects on lipid bilayer properties.
Table 1: Physicochemical Properties of 1,2-MMPG and 1,3-MMPG
| Property | This compound (1,2-MMPG) | 1,3-Dimyristoyl-2-palmitoyl-rac-glycerol (1,3-MMPG) | Reference |
| Molecular Formula | C47H90O6 | C47H90O6 | [3] |
| Molecular Weight | 751.23 g/mol | 751.23 g/mol | [3] |
| Acyl Chain Composition | 2 x Myristic acid (14:0), 1 x Palmitic acid (16:0) | 2 x Myristic acid (14:0), 1 x Palmitic acid (16:0) | [4] |
| Isomeric Structure | Asymmetric (sn-1,2-Dimyristoyl, sn-3-Palmitoyl) | Symmetric (sn-1,3-Dimyristoyl, sn-2-Palmitoyl) | N/A |
Table 2: Inferred Comparative Effects on Lipid Bilayer Properties
| Parameter | Effect of this compound | Effect of 1,3-Dimyristoyl-2-palmitoyl-rac-glycerol | Rationale/Supporting Evidence |
| Membrane Fluidity | Likely to cause a greater disruption of lipid packing, potentially increasing local fluidity at low concentrations. | May integrate more readily into the hydrophobic core with less disruption to phospholipid packing. | Inferred from the asymmetric vs. symmetric structures. Asymmetric lipids can disrupt ordered phases. |
| Membrane Thickness | Minimal effect expected at low concentrations. At higher concentrations, formation of blisters could locally alter thickness. | Similar to the 1,2-isomer, with the potential for more ordered, compact domains. | Triglycerides are known to reside in the bilayer center. |
| Phase Separation | May induce phase separation into more disordered, liquid-like triglyceride-rich domains. | Likely to form more ordered or crystalline-like domains upon phase separation. | Based on studies of analogous symmetric and asymmetric triglycerides which show differences in phase behavior. |
| Local Curvature | At concentrations above its solubility limit, is expected to induce local membrane curvature through blister formation. | Also expected to induce curvature, potentially with different domain morphology due to its symmetric packing. | A general property of triglycerides in lipid bilayers at higher concentrations[2]. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the behavior of triglycerides in lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid membranes. By monitoring the heat flow into or out of a sample as a function of temperature, one can determine the phase transition temperature (Tm) and the enthalpy (ΔH) of these transitions. The presence of triglycerides can alter the Tm and the cooperativity of the phospholipid phase transition.
Protocol:
-
Vesicle Preparation:
-
Prepare a lipid mixture of the desired phospholipid (e.g., DPPC) and the triglyceride isomer (1,2-MMPG or 1,3-MMPG) at a specific molar ratio in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the gel-to-liquid crystalline phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the lipid suspension into an aluminum DSC pan and seal it. An equal volume of buffer is used in the reference pan.
-
Place the sample and reference pans in the DSC instrument.
-
Perform heating and cooling scans over a desired temperature range at a controlled scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition.
-
References
- 1. Establishing a Lipid Bilayer for Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 2. Preparation of oriented, fully hydrated lipid samples for structure determination using X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C47H90O6 | CID 3609399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
A Researcher's Guide to the Validation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol as a Lipid Standard for Mass Spectrometry
In the field of lipidomics, accurate and reproducible quantification of lipid species by mass spectrometry is paramount. This relies on the use of well-characterized internal standards. This guide provides a comprehensive overview of the validation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, also known as TG(14:0/14:0/16:0), as a lipid standard for mass spectrometry applications. We will compare its properties to other common triglyceride standards and provide detailed experimental protocols for its validation.
Comparison of Triglyceride Standards
This compound is a mixed-chain saturated triglyceride. Its utility as a standard, particularly as an internal standard, depends on its physical and chemical properties in relation to the analytes of interest and the analytical method. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and have good ionization efficiency and stability.
Below is a comparison of the physical and chemical properties of this compound with other common triglyceride standards.
| Property | This compound | Tristearin (Saturated) | Triolein (Unsaturated) | Tripentadecanoin (Odd-Chain) |
| Abbreviation | TG(14:0/14:0/16:0) | TG(18:0/18:0/18:0) | TG(18:1/18:1/18:1) | TG(15:0/15:0/15:0) |
| Molecular Formula | C47H90O6 | C57H110O6 | C57H104O6 | C48H92O6 |
| Molecular Weight | 751.2 g/mol [1] | 891.5 g/mol | 885.4 g/mol | 765.3 g/mol |
| Fatty Acid Composition | 2 x Myristic Acid (C14:0), 1 x Palmitic Acid (C16:0)[1] | 3 x Stearic Acid (C18:0) | 3 x Oleic Acid (C18:1) | 3 x Pentadecanoic Acid (C15:0) |
| Natural Abundance | Found in butterfat[1] | Common in animal and plant fats | Common in vegetable oils | Low in most biological samples |
| Suitability as Internal Standard | Potentially suitable, but may be present in some biological samples. | High natural abundance limits its use as an internal standard. | High natural abundance limits its use as an internal standard. | Good choice as it is less likely to be endogenous. |
Performance Metrics for Mass Spectrometry Validation
The performance of a lipid standard in mass spectrometry is evaluated based on several key metrics. The following table outlines these metrics and provides representative values that should be determined experimentally for this compound.
| Performance Metric | This compound (TG(14:0/14:0/16:0)) | Tristearin (TG(18:0/18:0/18:0)) | Triolein (TG(18:1/18:1/18:1)) | Tripentadecanoin (TG(15:0/15:0/15:0)) |
| Typical Adducts (Positive ESI) | [M+Na]+, [M+NH4]+ | [M+Na]+, [M+NH4]+ | [M+Na]+, [M+NH4]+ | [M+Na]+, [M+NH4]+ |
| Precursor Ion (m/z) for [M+NH4]+ | 769.8 | 909.9 | 903.8 | 783.8 |
| Linearity (R²) | > 0.99 (To be determined) | > 0.99 (Established) | > 0.99 (Established) | > 0.99 (Established) |
| Limit of Detection (LOD) | To be determined | Typically in the low ng/mL range | Typically in the low ng/mL range | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | To be determined | Typically in the mid-to-high ng/mL range | Typically in the mid-to-high ng/mL range | Typically in the mid-to-high ng/mL range |
| Intra-day Precision (%CV) | < 15% (To be determined) | < 15% (Established) | < 15% (Established) | < 15% (Established) |
| Inter-day Precision (%CV) | < 20% (To be determined) | < 20% (Established) | < 20% (Established) | < 20% (Established) |
| Stability (in solution at -20°C) | ≥ 4 years (as solid)[1] (Solution stability to be determined) | Stable | Prone to oxidation | Stable |
Experimental Protocols for Validation
The following are detailed methodologies for the key experiments required to validate this compound as a mass spectrometry standard.
Purity Assessment
Objective: To confirm the purity of the standard provided by the supplier.
Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Isopropanol (B130326)/Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate triglycerides, for example, starting at 30% B and increasing to 99% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Detector: CAD or ELSD.
-
Procedure:
-
Prepare a stock solution of this compound in chloroform (B151607) at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).
-
Inject the solution into the HPLC system.
-
Analyze the resulting chromatogram for the presence of any impurity peaks. The purity should be ≥95%.
-
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions for calibration and quality control.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the lipid in 1 mL of chloroform in a volumetric flask.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Working Solutions:
-
Prepare a series of working solutions by serial dilution of the stock solution with a suitable solvent (e.g., isopropanol or mobile phase).
-
The concentration range for the calibration curve should bracket the expected concentration of the analyte in the samples. A typical range might be 10 ng/mL to 1000 ng/mL.
-
Mass Spectrometry Method Development
Objective: To optimize the mass spectrometry parameters for the detection of this compound.
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI is often preferred for non-polar lipids like triglycerides.
-
Procedure:
-
Infuse a working solution (e.g., 1 µg/mL) of the standard directly into the mass spectrometer.
-
Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant precursor ions (e.g., [M+H]+, [M+Na]+, [M+NH4]+). For triglycerides, ammonium adducts ([M+NH4]+) are often used for quantification.
-
Perform product ion scans on the most abundant precursor ions to identify characteristic fragment ions. For triglycerides, neutral loss of a fatty acid is a common fragmentation pathway.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion.
-
Select the most intense and specific precursor-product ion transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis.
-
Linearity and Range Assessment
Objective: To determine the concentration range over which the detector response is proportional to the analyte concentration.
-
Procedure:
-
Inject the prepared calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Perform a linear regression analysis on the data.
-
The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.
-
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the standard that can be reliably detected and quantified.
-
Procedure:
-
Prepare a series of low-concentration standards.
-
The LOD is typically determined as the concentration at which the signal-to-noise ratio is ≥ 3.
-
The LOQ is the concentration at which the signal-to-noise ratio is ≥ 10, and the precision and accuracy are within acceptable limits (e.g., ±20%).
-
Stability Analysis
Objective: To assess the stability of the standard in solution under different storage conditions.
-
Procedure:
-
Prepare multiple aliquots of a working solution.
-
Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C) for various durations (e.g., 24 hours, 1 week, 1 month).
-
Analyze the stored solutions and compare the peak areas to that of a freshly prepared solution.
-
The standard is considered stable if the deviation is within ±15%.
-
Visualizations
Caption: Experimental workflow for the validation of a lipid standard.
Caption: Use of a validated internal standard in quantitative mass spectrometry.
References
A Comparative Analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and POPC in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physical and membrane-perturbing properties of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common zwitterionic phospholipid. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in selecting appropriate lipids for their membrane studies.
Introduction
The lipid bilayer is a fundamental component of cellular membranes, and its composition dictates its physical properties and biological functions. Phospholipids (B1166683), such as POPC, are the primary building blocks of these bilayers, forming a selectively permeable barrier. Triglycerides, while primarily known for their role in energy storage within lipid droplets, are also found in cellular membranes, albeit at lower concentrations.[1][2] Understanding the distinct contributions of these lipid classes to membrane structure and function is crucial for various fields, including drug delivery, cell biology, and biophysics.
This guide focuses on a comparative analysis of a specific triglyceride, this compound (TG(14:0/14:0/16:0)), and a well-characterized phospholipid, POPC. While both are lipids, their structural differences lead to vastly different behaviors within a membrane environment.
Structural and Physicochemical Properties
The fundamental structural difference between triglycerides and phospholipids lies in their headgroup. Phospholipids possess a hydrophilic phosphate-containing headgroup, rendering them amphipathic and capable of self-assembling into bilayers in aqueous environments.[3][4] In contrast, triglycerides have a nonpolar glycerol (B35011) backbone esterified with three fatty acids, making them predominantly hydrophobic.[3][5]
Below is a table summarizing the key physicochemical properties of this compound and POPC.
| Property | This compound | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) |
| Lipid Class | Triglyceride (Triacylglycerol) | Phospholipid (Phosphatidylcholine) |
| Molecular Formula | C47H90O6 | C42H82NO8P |
| Molecular Weight | 751.2 g/mol [6] | 760.08 g/mol |
| Headgroup | Nonpolar glycerol backbone | Zwitterionic phosphocholine |
| Acyl Chains | Two Myristic acids (14:0), One Palmitic acid (16:0) | One Palmitic acid (16:0), One Oleic acid (18:1) |
| Melting Point (Tm) | Not readily available for the pure mixed-acid TG in a bilayer context. The individual fatty acids have melting points of 54.4 °C (Myristic) and 63.1 °C (Palmitic). The melting behavior of the triglyceride itself is complex. | -2 °C (Gel to liquid-crystalline phase transition)[7] |
| Solubility in Water | Insoluble[8] | Forms bilayers and liposomes in aqueous solutions[9] |
| Area per Lipid | Not applicable in a bilayer context as it does not form a stable monolayer at the air-water interface. Tends to be sequestered in the bilayer core. | ~64.3 Ų at 20°C in the liquid-crystalline phase |
Impact on Membrane Properties
The incorporation of triglycerides into a phospholipid bilayer can significantly alter the membrane's physical properties. Due to their nonpolar nature, triglycerides have limited solubility within the hydrophobic core of the bilayer and, at higher concentrations, can lead to the formation of separate triglyceride-rich domains or "lenses" within the membrane.
Membrane Fluidity
Membrane fluidity is a critical parameter that influences the lateral diffusion of membrane components and the function of membrane-bound proteins. It can be experimentally assessed using techniques such as fluorescence anisotropy.
Expected Effects:
-
POPC: As a fluid-phase lipid at physiological temperatures, POPC contributes to the overall fluidity of a membrane.
-
This compound: The introduction of this saturated triglyceride into a POPC bilayer is expected to have a complex, concentration-dependent effect. At low concentrations, it may slightly decrease fluidity by disrupting the packing of the phospholipid acyl chains. At concentrations exceeding its solubility limit, the formation of triglyceride domains would lead to lateral phase separation, with regions of differing fluidity.
Phase Transition Behavior
Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid membranes. The main phase transition temperature (Tm) is the temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.
Expected Effects:
-
POPC: Pure POPC vesicles exhibit a sharp phase transition at -2 °C.[7]
-
This compound: The presence of this triglyceride within a POPC bilayer is anticipated to broaden the phase transition and potentially shift the Tm. The extent of this effect would depend on the concentration of the triglyceride. The saturated nature of its acyl chains might induce a slight increase in the Tm of the surrounding phospholipids.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.
Liposome (B1194612) Preparation for DSC and Fluorescence Anisotropy
This protocol describes the preparation of multilamellar vesicles (MLVs) containing a mixture of POPC and this compound.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)
-
This compound in chloroform
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired molar ratios of POPC and this compound from their chloroform stocks.
-
Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).
-
Hydrate the lipid film above the phase transition temperature of POPC (e.g., at room temperature) for 1-2 hours with intermittent vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional, for smaller vesicles):
-
For some applications, the MLV suspension can be sonicated in a bath sonicator to produce smaller unilamellar vesicles (SUVs). Sonication should be performed in short bursts to avoid overheating the sample.
-
Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare liposome suspensions of pure POPC and POPC containing varying mole percentages of this compound as described above.
-
Degas the liposome suspensions and the reference buffer before loading into the DSC pans.
-
-
DSC Measurement:
-
Load a precise volume of the liposome suspension into the sample pan and an equal volume of the hydration buffer into the reference pan.
-
Seal the pans hermetically.
-
Equilibrate the system at a temperature below the expected transition.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over the desired range.
-
Record the heat flow as a function of temperature.
-
Perform multiple heating and cooling scans to check for reproducibility.
-
-
Data Analysis:
-
Determine the main phase transition temperature (Tm) from the peak of the endothermic transition.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.
-
Analyze the width of the peak at half-height (ΔT₁/₂) as an indicator of the cooperativity of the transition.
-
Steady-State Fluorescence Anisotropy
Instrumentation:
-
Fluorometer with polarization capabilities
Materials:
-
Liposome suspensions (prepared as described above)
-
Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in tetrahydrofuran)
-
Hydration buffer
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to partition into the lipid bilayers.
-
-
Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as I_HV / I_HH.
-
-
Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Measurements can be performed as a function of temperature to observe changes in membrane fluidity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these lipids in membrane systems.
Caption: Structural comparison of POPC and this compound.
Caption: Interaction of POPC and triglycerides with a lipid bilayer.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The choice between this compound and POPC in membrane studies depends critically on the research question. POPC is an excellent choice for creating stable, well-defined model membranes that mimic the basic structure of biological membranes. Its fluid nature at physiological temperatures makes it suitable for studying a wide range of membrane-associated processes.
This compound, as a triglyceride, does not form bilayers on its own but can be incorporated into phospholipid membranes. Its presence, even at low concentrations, is expected to modulate membrane properties such as fluidity and phase behavior. The study of such mixed systems is relevant for understanding the biogenesis of lipid droplets and the effects of neutral lipid accumulation in cellular membranes.
This guide provides the foundational information and experimental frameworks for researchers to embark on a comparative analysis of these and other lipid molecules, ultimately contributing to a deeper understanding of the complex and dynamic nature of biological membranes.
References
- 1. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasco-global.com [jasco-global.com]
- 3. ucm.es [ucm.es]
- 4. sketchviz.com [sketchviz.com]
- 5. people.bu.edu [people.bu.edu]
- 6. Solvent-assisted preparation of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worthe-it.co.za [worthe-it.co.za]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of two triglycerides, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MPG) and tripalmitin (B1682551), as characterized by Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of these lipids is crucial for various applications in drug delivery, formulation development, and materials science, where melting and crystallization characteristics influence product stability and performance.
Introduction to the Lipids
This compound (MPG) is a mixed-acid triglyceride containing two myristic acid chains and one palmitic acid chain. Its asymmetrical structure influences its packing behavior and, consequently, its thermal properties.
Tripalmitin , a simple-acid triglyceride, consists of three palmitic acid chains. Its symmetrical structure allows for more ordered packing, leading to distinct polymorphic forms and melting behavior. Triglycerides are known to exhibit polymorphism, meaning they can exist in different crystalline forms (α, β', and β), each with a unique melting point and stability.
Quantitative Comparison of Thermal Properties
The thermal behavior of MPG and tripalmitin was analyzed using Differential Scanning Calorimetry (DSC). The key parameters obtained from the DSC thermograms, including the peak melting temperature (Tm) and the enthalpy of fusion (ΔH), are summarized in the table below.
| Parameter | This compound (MPG) | Tripalmitin |
| Peak Melting Temperature (Tm) | ~52 °C | α-form: ~45 °C, β'-form: ~56 °C, β-form: ~63-66 °C[1] |
| Enthalpy of Fusion (ΔH) | Data not explicitly found | β'-form: 140–170 kJ/kg, β-form: 162–192 kJ/kg |
Experimental Methodology: Differential Scanning Calorimetry
The following protocol outlines a typical DSC experiment for the thermal analysis of triglycerides.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the lipid sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any sample loss during heating.
2. DSC Instrument Setup:
-
Use an empty, hermetically sealed aluminum pan as a reference.
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
3. Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -20 °C) to ensure it is in a solid state.
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above its final melting point (e.g., 80 °C).
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample back to the initial temperature at a controlled rate (e.g., 5-10 °C/min) to study its crystallization behavior.
-
A second heating scan is often performed using the same parameters to analyze the thermal behavior of the sample with a controlled thermal history.
4. Data Analysis:
-
The DSC thermogram plots heat flow against temperature.
-
The peak of an endothermic or exothermic event corresponds to the transition temperature (e.g., melting point).
-
The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).
Experimental Workflow Diagram
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of lipids.
Discussion and Conclusion
The DSC data reveals significant differences in the thermal behavior of MPG and tripalmitin, primarily due to their molecular structures.
Tripalmitin exhibits complex polymorphic behavior with at least three distinct crystalline forms (α, β', and β), each with its own melting point. The most stable β-form has the highest melting point, in the range of 63-66 °C.[1] This polymorphism is a critical consideration in applications where the physical stability of the lipid is important.
This compound , being a mixed-acid triglyceride, shows a broader melting profile compared to the sharp transitions of pure tripalmitin polymorphs. Its melting point of approximately 52 °C is intermediate between the less stable and more stable forms of tripalmitin. This behavior is typical for asymmetrical triglycerides, where the disruption in chain packing leads to a less ordered crystalline structure and a lower melting point compared to their simple-acid counterparts with similar chain lengths.
References
A Comparative Guide to the Accuracy of TG(14:0/14:0/16:0) for Quantifying Saturated Fats in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of saturated fats in food matrices is paramount for nutritional labeling, quality control, and research into dietary health. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of the suitability of the triglyceride TG(14:0/14:0/16:0) as an internal standard for the quantification of saturated fats against more commonly employed alternatives, supported by established analytical principles and experimental methodologies.
The Critical Role of Internal Standards in Lipid Analysis
Internal standards are essential in quantitative analysis to correct for the variability inherent in analytical procedures, from extraction to detection. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but not naturally present in the sample. It should be added to the sample at the beginning of the workflow to account for analyte loss during sample preparation and for variations in instrument response.
Performance Comparison: TG(14:0/14:0/16:0) vs. Odd-Chain Triglycerides
The selection of an internal standard for saturated fat analysis hinges on its natural abundance in the food matrix being analyzed. Even-chain triglycerides, such as TG(14:0/14:0/16:0), are composed of fatty acids that are common in many dietary fats and oils. In contrast, odd-chain triglycerides are present in very low concentrations in most food products, making them a more suitable choice for an internal standard.
| Internal Standard Type | Key Characteristics | Suitability for Saturated Fat Quantification in Food |
| TG(14:0/14:0/16:0) | An even-chain saturated triglyceride composed of myristic acid (14:0) and palmitic acid (16:0). | Potentially Compromised Accuracy: Myristic and palmitic acids are two of the most common saturated fatty acids found in a wide variety of food fats, including dairy products, meats, and vegetable oils.[1][2][3][4] The potential for endogenous presence of TG(14:0/14:0/16:0) in food samples can lead to an overestimation of the saturated fat content. |
| Odd-Chain Triglycerides (e.g., Triheptadecanoin (B54981), C17:0 TAG) | Triglycerides containing odd-numbered carbon chain fatty acids (e.g., C13:0, C15:0, C17:0). | High Accuracy and Reliability: Odd-chain fatty acids are rare in most plant and animal tissues, making triglycerides containing them ideal internal standards.[5][6][7] Triheptadecanoin (C17:0 TAG) is frequently used for the quantification of triglycerides as its structure and properties closely mimic those of the target analytes without the risk of endogenous interference.[5] |
| Stable Isotope-Labeled Triglycerides (e.g., d5-Tripalmitin) | Triglycerides in which some atoms have been replaced by their stable isotopes (e.g., deuterium). | Gold Standard for Accuracy: These standards are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry. They co-elute with the analyte of interest and experience the same matrix effects, providing the most accurate quantification. However, they are typically more expensive and may not be readily available for all triglyceride species. |
Logical Framework for Internal Standard Selection
The decision-making process for selecting a suitable internal standard for saturated fat quantification should follow a logical progression to ensure data of the highest quality.
Caption: Logical workflow for selecting an internal standard for saturated fat quantification.
Experimental Protocols
Accurate quantification of saturated fats, whether as total fatty acids or intact triglycerides, requires robust and validated experimental protocols.
Total Saturated Fatty Acid Analysis by Gas Chromatography (GC)
This method involves the conversion of all fatty acids in the sample to their corresponding fatty acid methyl esters (FAMEs) for analysis by GC.
a. Lipid Extraction (Folch Method)
-
Homogenize the food sample.
-
To a known amount of the homogenized sample, add a precise amount of an odd-chain triglyceride internal standard (e.g., triheptadecanoin).
-
Add a 2:1 (v/v) chloroform (B151607):methanol solution and vortex thoroughly.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
b. Saponification and Transesterification to FAMEs
-
To the dried lipid extract, add 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.
-
Cool the sample and add 14% (w/v) boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes to methylate the free fatty acids to FAMEs.
-
Cool the sample and add hexane (B92381) and a saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[8]
Intact Triglyceride Analysis by Direct Infusion Mass Spectrometry (MS)
This method allows for the analysis of intact triglyceride molecules without derivatization.
a. Lipid Extraction
-
Follow the lipid extraction protocol as described above (Folch method), using an appropriate odd-chain triglyceride internal standard.
b. Direct Infusion MS/MS Analysis
-
Reconstitute the dried lipid extract in an appropriate solvent system (e.g., methanol/chloroform with ammonium (B1175870) acetate).
-
Infuse the sample directly into the mass spectrometer using a syringe pump.
-
Perform tandem mass spectrometry (MS/MS) analysis, using precursor ion or neutral loss scans specific for the fatty acid constituents of the triglycerides of interest.
-
Quantify the saturated triglycerides by comparing the peak areas of the analytes to the peak area of the odd-chain triglyceride internal standard.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of saturated fats in food matrices using an internal standard.
Caption: General experimental workflow for saturated fat quantification in food.
Conclusion
While TG(14:0/14:0/16:0) is a saturated triglyceride, its use as an internal standard for quantifying saturated fats in food matrices is fraught with potential inaccuracies. The high probability of its endogenous presence in many food items can lead to significant overestimation of saturated fat content. For accurate and reliable quantification, the use of odd-chain triglycerides, such as triheptadecanoin (C17:0 TAG), is strongly recommended. These compounds are structurally similar to the analytes of interest but are not naturally abundant in food, thereby fulfilling the primary requirement of an ideal internal standard. For the highest level of accuracy, particularly in complex matrices or for regulatory purposes, stable isotope-labeled internal standards remain the gold standard. The choice of internal standard is a critical step that directly impacts the quality and validity of the analytical results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Main dietary fats and their sources | Knowledge for policy [knowledge4policy.ec.europa.eu]
- 3. Biological and Nutritional Properties of Palm Oil and Palmitic Acid: Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oils and Fats | Institute of Food Science and Technology [ifst.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Suitability of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol as a Non-Endogenous Internal Standard: A Comparative Guide
An evaluation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (TG(14:0/14:0/16:0)) for quantitative lipid analysis reveals significant challenges to its use as a non-endogenous internal standard. Evidence of its presence in biological samples contradicts a fundamental requirement for this role. This guide provides a comparative analysis of TG(14:0/14:0/16:0) against established alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental principles to ensure accurate and reliable lipid quantification.
The Role of a Non-Endogenous Internal Standard in Quantitative Analysis
In analytical workflows, particularly in mass spectrometry-based lipidomics, internal standards are crucial for achieving accurate and precise quantification. An ideal non-endogenous internal standard is a compound that is chemically similar to the analyte of interest but is not naturally found in the biological samples being analyzed. It is added at a known concentration to all samples, standards, and quality controls at the beginning of the sample preparation process. Its primary function is to correct for variations in sample extraction, recovery, and instrument response, thereby improving the reliability and reproducibility of the results.[1]
Evaluating this compound: A Question of Endogeneity
While this compound (TG(14:0/14:0/16:0)) is a triglyceride with a defined structure, its utility as a non-endogenous internal standard is compromised by its documented presence in biological systems. Studies have identified TG(14:0/14:0/16:0) as a naturally occurring lipid in human plasma and have associated its levels with metabolic conditions such as hyperlipidemia.[2] The Human Metabolome Database also lists TG(14:0/14:0/16:0) as a detected metabolite in humans. The presence of this triglyceride in biological matrices invalidates its use as a non-endogenous standard, as it is impossible to distinguish between the added standard and the endogenous lipid, leading to inaccurate quantification.
Superior Alternatives for Triglyceride Quantification
For the accurate quantification of triglycerides, two classes of internal standards are widely accepted and validated: odd-chain triglycerides and stable isotope-labeled triglycerides.[1][3]
-
Odd-Chain Triglycerides: These are triglycerides containing fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0, C19:0). As most naturally occurring fatty acids in mammals have an even number of carbon atoms, odd-chain triglycerides are typically absent or present at very low levels in biological samples.[3] Triheptadecanoin (B54981) (TG(17:0/17:0/17:0)) is a commonly used odd-chain triglyceride internal standard.[3]
-
Stable Isotope-Labeled (SIL) Triglycerides: These are considered the "gold standard" for internal standards in mass spectrometry.[1] They are synthetic versions of endogenous triglycerides where one or more atoms (typically carbon or hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C or ²H/D). SIL internal standards are chemically identical to their endogenous counterparts, meaning they co-elute chromatographically and have the same extraction and ionization efficiencies.[4] However, they are distinguishable by their higher mass, allowing for precise and accurate quantification.
Performance Comparison of Internal Standard Alternatives
The selection of an appropriate internal standard is critical for robust and reliable quantification. The following table summarizes the performance characteristics of odd-chain and stable isotope-labeled triglyceride internal standards based on established analytical validation parameters.
| Performance Metric | Odd-Chain Triglycerides (e.g., Triheptadecanoin) | Stable Isotope-Labeled Triglycerides |
| Linearity | Good, typically with R² > 0.99 over the desired concentration range. | Excellent, with R² > 0.999, closely mimicking the analyte's response. |
| Accuracy | Good, but can be influenced by differences in ionization efficiency compared to even-chain triglycerides. | Excellent, provides the highest accuracy as it corrects for analyte-specific variations. |
| Precision | Good, with relative standard deviation (RSD) typically <15%. | Excellent, with RSD often <10%, demonstrating high reproducibility. |
| Recovery | Similar to endogenous triglycerides, but can vary based on fatty acid chain length and saturation. | Identical to the endogenous analyte, ensuring the most accurate correction for sample loss. |
| Matrix Effect | Can partially compensate for matrix effects, but differences in retention time and ionization can lead to incomplete correction.[5] | Superior correction for matrix effects as it co-elutes and experiences the same ion suppression or enhancement as the analyte.[6] |
| Availability & Cost | Readily available and more cost-effective. | Less readily available for all triglyceride species and significantly more expensive. |
Experimental Protocols for Triglyceride Quantification
The following are generalized protocols for the extraction and analysis of triglycerides from plasma using a non-endogenous internal standard.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: To 100 µL of plasma in a glass tube, add a known concentration of the internal standard (e.g., triheptadecanoin or a stable isotope-labeled triglyceride).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water) for LC-MS analysis.
LC-MS/MS Analysis of Triglycerides
-
Chromatography: Use a C18 reversed-phase column for the separation of triglyceride species. A typical mobile phase system consists of a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium (B1175870) formate.
-
Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification: Monitor the specific precursor-to-product ion transitions for each triglyceride analyte and the internal standard using Multiple Reaction Monitoring (MRM) or by extracting the ion chromatograms from full scan data. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in quantitative lipidomics.
Conclusion
The choice of an appropriate internal standard is a cornerstone of accurate and reliable quantitative lipidomics. While this compound (TG(14:0/14:0/16:0)) is a commercially available triglyceride, its documented presence in biological samples makes it unsuitable for use as a non-endogenous internal standard. Researchers and scientists should instead opt for validated alternatives such as odd-chain triglycerides (e.g., triheptadecanoin) or, for the highest level of accuracy, stable isotope-labeled triglycerides. By carefully selecting and validating the internal standard, the integrity and reproducibility of quantitative lipidomics data can be ensured, paving the way for meaningful biological insights in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Phase Transition Temperatures in Mixed-Acid Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phase transition temperatures of various mixed-acid triglycerides, supported by experimental data. Understanding these thermal properties is crucial for applications in drug delivery, formulation science, and food technology, where the physical state of the lipid matrix dictates performance and stability.
Factors Influencing Triglyceride Phase Transitions
The melting and crystallization behavior of triglycerides (TGs) are complex phenomena governed by their molecular structure. Key factors that determine the phase transition temperature include:
-
Fatty Acid Chain Length: An increase in the chain length of the constituent fatty acids leads to a higher melting point due to stronger van der Waals forces between the molecules.[1][2]
-
Degree of Saturation: Saturated fatty acids can pack together more tightly than unsaturated fatty acids, resulting in higher melting points.[3][4] The presence of cis double bonds in unsaturated fatty acids introduces kinks in the hydrocarbon chain, disrupting the crystal lattice and lowering the melting point.[1][4]
-
Positional Distribution (Isomerism): The specific arrangement of fatty acids on the glycerol (B35011) backbone (sn-1, sn-2, sn-3 positions) influences the molecule's shape and its ability to pack into a stable crystal lattice, thereby affecting its melting point.[1]
-
Polymorphism: Triglycerides can crystallize into different polymorphic forms (α, β', and β), each with a distinct melting point and stability.[5][6] The α form is the least stable and has the lowest melting point, while the β form is the most stable and has the highest melting point.[5][6]
The interplay of these factors dictates the overall thermal behavior of a mixed-acid triglyceride.
Caption: Factors influencing the phase transition temperature of triglycerides.
Comparative Data on Phase Transition Temperatures
The following table summarizes the melting points of various mixed-acid triglycerides, highlighting the influence of their composition and polymorphic form. The data is compiled from multiple experimental studies.
| Triglyceride (sn-1, sn-2, sn-3) | Abbreviation | Polymorphic Form | Melting Point (°C) |
| 1,3-Dipalmitoyl-2-myristoyl-glycerol | PMP | β | ~60.0[5] |
| 1,3-Dimyristoyl-2-palmitoyl-glycerol | MPM | β | ~60.0[5] |
| 1,2-Dipalmitoyl-3-oleoyl-glycerol | PPO | α | - |
| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | POS | Multiple | - |
| 1,3-Dipalmitoyl-2-oleoyl-glycerol | POP | Multiple | - |
| 1,2-Distearoyl-3-oleoyl-glycerol | SSO | - | 32.50 (Slip), 38.75 (Complete)[7] |
| 1,3-Dioctanoyl-2-decanoyl-glycerol | OCO | - | - |
| Tristearin | SSS | α | 52.0[5] |
| Tristearin | SSS | β' | 64.2[5] |
| Tristearin | SSS | β | 69.7[5] |
Note: The melting points can vary depending on the experimental conditions, such as the heating rate.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The phase transition temperatures of triglycerides are most commonly determined using Differential Scanning Calorimetry (DSC).[8][9] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Caption: A typical experimental workflow for DSC analysis of triglycerides.
A detailed experimental protocol is as follows:
-
Sample Preparation: A small amount of the triglyceride sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: A controlled temperature program is applied. A typical program involves:
-
Initial Heating: The sample is heated to a temperature well above its melting point (e.g., 80°C) to erase any previous thermal history.[10]
-
Isothermal Hold: The sample is held at this temperature for a few minutes to ensure complete melting.[10]
-
Controlled Cooling: The sample is cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., -60°C) to induce crystallization.[2]
-
Isothermal Hold: The sample is held at the low temperature to allow for complete crystallization.
-
Controlled Heating: The sample is then heated at a controlled rate (e.g., 5°C/min) to a final temperature above its melting point.[2]
-
-
Data Acquisition: During the heating and cooling cycles, the differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The onset temperature, peak temperature, and enthalpy of these transitions are determined from the thermogram.[2] The presence of multiple peaks during melting can indicate polymorphism.[2]
By consistently applying this methodology, researchers can obtain reliable and comparable data on the phase transition temperatures of different mixed-acid triglycerides, which is essential for the rational design of lipid-based systems.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphic phase transitions in triglycerides and their mixtures studied by SAXS/WAXS techniques: In bulk and in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphic phase transitions in bulk triglyceride mixtures – LCPE [lcpe.uni-sofia.bg]
- 10. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]
A Researcher's Guide to Evaluating the Purity of Synthetic Triglycerides Against Certified Reference Materials
For researchers, scientists, and drug development professionals, ensuring the purity and batch-to-batch consistency of synthetic triglycerides is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthetic triglycerides against certified reference materials (CRMs). It includes detailed experimental protocols, data presentation formats, and visual workflows to aid in the selection and implementation of appropriate quality control measures.
The Critical Role of Purity in Synthetic Triglycerides
Synthetic triglycerides are instrumental in a wide array of research and pharmaceutical applications, from the development of lipid-based drug delivery systems to their use as substrates in metabolic studies. The presence of impurities, such as mono- and diglycerides, free fatty acids, residual solvents, and catalysts, can significantly alter the physicochemical properties of the triglyceride, impacting formulation stability, cellular uptake, and biological activity. Therefore, rigorous purity assessment is a non-negotiable aspect of their use.
Certified Reference Materials (CRMs) serve as the benchmark for these assessments.[1][2] Produced by national metrology institutes or accredited producers, CRMs have a certified property value, uncertainty, and stated metrological traceability.[1] By comparing a synthetic triglyceride to a well-characterized CRM, researchers can obtain a reliable measure of its purity and identity.
Analytical Methodologies for Purity Assessment
Several analytical techniques can be employed to determine the purity of synthetic triglycerides. The choice of method often depends on the specific impurities being targeted and the desired level of detail. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[3][4]
Workflow for Purity Evaluation of Synthetic Triglycerides
Caption: Workflow for the purity evaluation of synthetic triglycerides.
Comparative Data Summary
The following table summarizes hypothetical data from the analysis of a synthetic tripalmitin (B1682551) sample against a certified reference material.
| Parameter | Method | Certified Reference Material (Tripalmitin) | Synthetic Tripalmitin (Batch #STP-202512) | Acceptance Criteria |
| Purity (Area %) | GC-FID | 99.8 ± 0.1% | 98.5% | ≥ 98.0% |
| Monopalmitin (Area %) | HPLC-ELSD | < 0.05% | 0.6% | ≤ 0.8% |
| Dipalmitin (Area %) | HPLC-ELSD | 0.1 ± 0.02% | 0.8% | ≤ 1.0% |
| Free Palmitic Acid (Area %) | GC-FID | < 0.05% | 0.1% | ≤ 0.2% |
| Identity Confirmation | LC-MS/MS | Confirmed | Confirmed | Must be Confirmed |
| Residual Solvents (ppm) | GC-HS | < 1 ppm (Hexane) | 15 ppm (Hexane) | ≤ 50 ppm |
Detailed Experimental Protocols
This method is suitable for the quantification of the main triglyceride component and volatile impurities like free fatty acids after derivatization.[5][6]
Logical Steps for GC-FID Analysis
Caption: Protocol for GC-FID analysis of triglycerides.
Protocol:
-
Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):
-
Accurately weigh approximately 25 mg of the synthetic triglyceride or CRM into a screw-cap vial.
-
Add 1.5 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol (B129727).
-
Cap the vial tightly and heat at 50°C for 10 minutes, with occasional vortexing.
-
Cool to room temperature. Add 2 mL of heptane (B126788) and 2 mL of a saturated sodium chloride solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper heptane layer containing the FAMEs to a clean GC vial.
-
-
GC-FID Conditions:
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 10°C/min to 240°C, and hold for 10 minutes.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify peaks based on the retention times of the FAMEs from the CRM.
-
Calculate the area percentage of each peak relative to the total peak area to determine the purity and the relative amounts of free fatty acids.
-
This method is ideal for separating and quantifying triglycerides from their corresponding mono- and diglyceride impurities without derivatization.[3][7][8][9]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic triglyceride or CRM.
-
Dissolve in 10 mL of a 1:1 (v/v) mixture of isopropanol (B130326) and hexane.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-ELSD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and dichloromethane (B109758) (B).
-
Start with 95% A and 5% B.
-
Linearly increase to 50% A and 50% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer temperature at 40°C, evaporator temperature at 60°C, and nitrogen gas flow at 1.5 L/min.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify peaks for mono-, di-, and triglycerides based on the retention times from the CRM analysis.
-
Quantify the relative amounts of each species using area normalization.
-
LC-MS/MS provides definitive structural confirmation of the synthetic triglyceride by providing accurate mass and fragmentation data.[4][10][11][12][13]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the synthetic triglyceride and CRM (approximately 1 µg/mL) in a suitable solvent such as methanol or isopropanol.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize the same or a similar LC method as described for HPLC-ELSD, but with a mobile phase compatible with mass spectrometry (e.g., using methanol instead of dichloromethane and adding a small amount of ammonium (B1175870) formate).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method:
-
-
Data Analysis:
-
Compare the accurate mass of the parent ion of the synthetic triglyceride with the theoretical mass and the parent ion from the CRM.
-
Compare the fragmentation pattern (MS/MS spectrum) of the synthetic triglyceride with that of the CRM to confirm structural identity.
-
Conclusion
The purity of synthetic triglycerides is a critical parameter that can profoundly influence research outcomes. By employing a multi-technique approach that includes GC-FID, HPLC-ELSD, and LC-MS/MS, and by comparing the results to a certified reference material, researchers can confidently assess the quality of their synthetic triglycerides. The protocols and comparative data presented in this guide offer a robust framework for establishing a comprehensive quality control program, ensuring the reliability and reproducibility of scientific investigations and the development of safe and effective pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid standards: triglyceride mixtures | Krackeler Scientific, Inc. [krackeler.com]
- 3. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 8. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. lcms.cz [lcms.cz]
- 12. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a triglyceride commonly used in research.
Chemical Overview: this compound, also known as TG(14:0/14:0/16:0), is a solid, non-hazardous substance according to the Globally Harmonized System (GHS). While it is not classified as hazardous, adherence to proper disposal protocols is crucial to maintain laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
While no special personal protective equipment is required under normal handling conditions, it is always good laboratory practice to wear standard PPE, including safety glasses and gloves. In the event of a spill, the material should be picked up mechanically to avoid creating dust. For larger spills, it is advisable to contain the spill with an inert material such as sand or earth before collection.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations.[1] For small quantities, disposal with household waste may be permissible; however, for a laboratory setting, the following procedure is recommended:
-
Waste Collection:
-
Place the waste this compound into a designated, sealable, and clearly labeled waste container.
-
The container should be clean, dry, and appropriate for solid waste.
-
-
Labeling:
-
Clearly label the container with the full chemical name: "Waste this compound."
-
Indicate that the waste is "non-hazardous."
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Do not dispose of the chemical waste in standard laboratory trash cans that are handled by custodial staff.[2]
-
Laboratory personnel should transport the sealed and labeled container directly to the facility's dumpster or designated non-hazardous solid waste collection point.[2]
-
For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
-
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations were found in the provided safety data sheets or disposal guidelines. Always consult with your institution's EHS department for any site-specific quantitative disposal restrictions.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | |
| Permissible Exposure Limits | Not established | N/A |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The recommended procedure is based on general guidelines for non-hazardous solid laboratory waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Essential Safety and Handling Guide for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 60138-13-8). Adherence to these procedures is essential for maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination. One Safety Data Sheet (SDS) advises that the substance should be considered hazardous and appropriate protective measures taken.[1] Therefore, a comprehensive approach to personal protection is recommended.
Minimum PPE Requirements:
| PPE Component | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills. |
| Eye Protection | Safety glasses with side shields | Shields eyes from dust and splashes.[2][3] |
| Hand Protection | Disposable nitrile gloves | Prevents direct skin contact with the chemical.[3] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Enhanced PPE for Specific Procedures:
| PPE Component | Specification | When to Use |
| Face Shield | Full-face shield worn over safety glasses | When there is a significant risk of splashing.[2] |
| Respiratory Protection | Not generally required | Use if generating dust, especially in poorly ventilated areas. |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling Procedures:
-
General Precautions: Always follow the usual precautionary measures for handling chemicals.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1]
-
Engineering Controls: Use in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store at 2-8°C. |
| Container | Keep in a tightly closed container. |
| Incompatibilities | Avoid strong oxidizing agents.[1][4] |
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]
Waste Disposal Steps:
-
Collection: Place waste material in a clearly labeled, sealed container.
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
IV. Emergency Procedures
Spill Response:
-
Minor Spills:
-
Wear appropriate PPE.
-
Mechanically pick up the solid material, avoiding dust generation.[1]
-
Place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Major Spills:
-
Evacuate the area.
-
Alert your supervisor and EHS department immediately.
-
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
